molecular formula C20H25N10O10P B1633921 Adenylyl-(3'-5')-adenosine CAS No. 2391-46-0

Adenylyl-(3'-5')-adenosine

Cat. No.: B1633921
CAS No.: 2391-46-0
M. Wt: 596.4 g/mol
InChI Key: UYSXBCQACJTYFS-UHFFFAOYSA-N
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Description

Adenylyl-(3'-5')-adenosine, also known as Adenylyl-(3'-5')-adenosine, is a useful research compound. Its molecular formula is C20H25N10O10P and its molecular weight is 596.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenylyl-(3'-5')-adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylyl-(3'-5')-adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXBCQACJTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293698
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-46-0, 102029-96-9
Record name NSC91555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Adenylyl-(3'-5')-adenosine: The NanoRNA Signaling & Metabolic Hub

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the biological significance of Adenylyl-(3'-5')-adenosine (ApA) , a canonical dinucleotide that has emerged as a critical "nanoRNA" regulator of gene expression and a potent marker of RNA turnover stress.[1]

Technical Guide for Researchers & Drug Developers

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is the simplest RNA fragment, consisting of two adenosine moieties linked by a standard 3'-5' phosphodiester bond.[1] Historically viewed merely as a transient intermediate of RNA degradation, ApA (and its 5'-phosphorylated form, pApA) is now recognized as a bioactive "nanoRNA" .[1]

Unlike the antiviral signal 2'-5' oligoadenylate or the bacterial second messenger c-di-AMP, free 3'-5' ApA functions primarily through transcription priming .[1] Under conditions of enzymatic stress (e.g., depletion of oligoribonuclease), ApA accumulates and is utilized by RNA polymerases as a non-canonical primer, fundamentally altering the transcriptome and 5' architecture of mRNA. This mechanism links RNA decay directly to transcription initiation, serving as a metabolic feedback loop in both bacteria and mammalian mitochondria.

Key Biological Roles:

  • Transcription Priming: Initiates transcription at non-canonical start sites (TSS shifting).[1]

  • Metabolic Stress Marker: Accumulates when scavenging enzymes (Orn/REXO2) are compromised.[1]

  • Therapeutic Target: Bacterial Orn inhibition induces "nanoRNA toxicity," a novel antibiotic mechanism.

Biochemistry & Origin

Structural Distinction

It is critical to distinguish 3'-5' ApA from other adenine dinucleotides common in signaling literature:

MoleculeLinkagePrimary FunctionKey Enzyme
ApA (NanoRNA) 3'-5' Phosphodiester Transcription Priming, RNA Decay Product Orn (Bacteria), REXO2 (Human)
2-5A (Oligoadenylate)2'-5' PhosphodiesterAntiviral, Activates RNase LOAS1-3
c-di-AMPCyclic 3'-5'Bacterial Second Messenger (Osmotic stress)DisA / DacA
Ap4A5'-5' PolyphosphateAlarmone (Heat shock, oxidative stress)LysU / ApaH
Biosynthetic Origins

Free ApA arises from two primary sources:

  • RNA Degradation (Catabolic): Exoribonucleases (e.g., RNase II, PNPase) processively degrade RNA but often stall at the dinucleotide stage, releasing free ApA.[1]

  • Abortive Initiation (Anabolic): During the early cycling of RNA Polymerase (RNAP), short transcripts (2–4 nt) are synthesized and released before the elongation complex stabilizes.[1]

The NanoRNA Paradigm: Mechanism of Action

The biological significance of ApA lies in its ability to hijack the transcription initiation complex when its intracellular concentration rises.

Transcription Priming & TSS Shifting

Standard transcription initiates with a nucleoside triphosphate (ATP/GTP).[1] However, when ApA accumulates (e.g., >1 mM), it competes with ATP for the initiation site.

  • Mechanism: ApA binds to the template strand at the -1 to +1 position.[1]

  • Consequence: The resulting transcript has a 5'-hydroxyl (if ApA) or 5'-monophosphate (if pApA) instead of a 5'-triphosphate.[1] This alters transcript stability (evading pyrophosphohydrolase RppH) and translation efficiency.[1]

  • Promoter Specificity: In Pseudomonas aeruginosa, ApA accumulation shifts the Transcription Start Site (TSS) and upregulates virulence factors (e.g., katA catalase), conferring antibiotic tolerance.

The "Scavenging" Gatekeepers: Orn and REXO2

To prevent aberrant priming, cells employ dedicated "nanoRNases" to degrade ApA into mononucleotides (AMP).

  • Bacteria (Orn): The orn gene (Oligoribonuclease) is essential in E. coli.[1][2][3][4] Its deletion is lethal due to the toxic accumulation of nanoRNAs.

  • Mammals (REXO2): The human homolog REXO2 (also known as SFN) localizes to the mitochondria .[1] It scavenges ApA generated by the mitochondrial degradosome (PNPase/SUV3). Loss of REXO2 leads to mitochondrial RNA accumulation, double-stranded RNA (dsRNA) formation, and cellular dysfunction.[1][3]

Visualization: The NanoRNA Cycle

NanoRNACycle RNA Mature RNA Degradosome Degradosome (RNase II / PNPase) RNA->Degradosome Decay ApA Free ApA (NanoRNA) (Accumulation) Degradosome->ApA Releases Dinucleotides Orn Gatekeeper Enzyme (Orn / REXO2) ApA->Orn Normal Clearance RNAP RNA Polymerase (Initiation Complex) ApA->RNAP High Conc. Priming AMP AMP + AMP (Recycling) Orn->AMP Hydrolysis AberrantRNA Aberrant Transcript (Non-canonical 5' End) RNAP->AberrantRNA Altered TSS Changed Stability

Caption: The NanoRNA Cycle. RNA decay releases ApA. Under normal conditions, Orn/REXO2 hydrolyzes ApA to AMP. If Orn is inhibited, ApA accumulates and primes RNAP, generating aberrant transcripts.

Therapeutic Implications

Antibiotic Development (Targeting Orn)

Bacterial Oligoribonuclease (Orn) is a validated, yet underexploited, drug target.[1]

  • Rationale: Inhibiting Orn causes "NanoRNA Toxicity." The accumulation of ApA forces the bacterium to initiate transcription erroneously, disrupting essential gene networks and rendering the cell hypersensitive to oxidative stress and beta-lactams.

  • Target Profile: Orn is essential in E. coli and critical for virulence in P. aeruginosa and V. cholerae.

  • Selectivity: Drug candidates must avoid inhibiting human REXO2 to prevent mitochondrial toxicity.

Mitochondrial Medicine (REXO2)

In humans, REXO2 dysfunction is linked to mitochondrial disorders.[3][5]

  • Mechanism: Failure to degrade mitochondrial ApA leads to the accumulation of short RNAs that may form dsRNA, potentially triggering mitochondrial antiviral signaling (MAVS) or disrupting translation.

  • Biomarker Potential: Elevated ApA levels in tissue or plasma could serve as a specific biomarker for mitochondrial RNA turnover defects.

Experimental Protocols

Detection of Free ApA via LC-MS/MS

Objective: Quantify free ApA in cell lysates while distinguishing it from ATP and 2'-5' analogs.[1]

  • Sample Preparation:

    • Lyse cells in ice-cold 80% Acetonitrile/Water (stops enzymatic turnover immediately).[1]

    • Spike with internal standard (13C-labeled ApA or similar dinucleotide).[1]

    • Centrifuge (15,000 x g, 15 min, 4°C) to remove protein. Evaporate supernatant and reconstitute in water.

  • Chromatography (HILIC or Ion-Pairing):

    • Column: Poroshell 120 HILIC-Z or equivalent (for polar nucleotide retention).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (in water).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 597.1 [M+H]+ (Check polarity).[1]

    • Product Ions: m/z 136.1 (Adenine base), m/z 348.1 (AMP fragment).[1]

    • Differentiation: 3'-5' ApA typically elutes later than 2'-5' ApA on standard C18/HILIC systems due to conformational stacking differences.[1]

In Vitro Priming Assay

Objective: Validate if ApA acts as a primer for a specific RNA polymerase.

  • Reaction Mix:

    • Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.[1]

    • Template: DNA promoter fragment (e.g., lacUV5).[1]

    • Enzyme: Purified RNA Polymerase (e.g., E. coli RNAP holoenzyme).[1]

    • Substrates:

      • Control: [α-32P]UTP + ATP/GTP/CTP (standard initiation).

      • Experimental: [α-32P]UTP + ApA (1 mM) + GTP/CTP (No ATP).[1]

  • Procedure:

    • Incubate RNAP with DNA (10 min, 37°C) to form open complexes.[1]

    • Add substrates.[6][7] Allow transcription for 15 min.

    • Stop reaction with formamide loading dye.[1]

  • Analysis:

    • Run on 20% Urea-PAGE sequencing gel.[1]

    • Result: Priming with ApA yields a transcript n nucleotides longer/shorter depending on the exact alignment, often distinguishable by shift in electrophoretic mobility compared to ATP-initiated transcripts.[1]

References

  • Orn and NanoRNA Priming in Bacteria

    • Title: NanoRNAs prime transcription initi
    • Source:Cell, 2011.
    • URL:[Link]

  • Human REXO2 Function

    • Title: REXO2 Is an Oligoribonuclease Active in Human Mitochondria.[3][5][6][7]

    • Source:PLOS ONE, 2013.[5]

    • URL:[Link]5]

  • Structural Basis of NanoRNA Degrad

    • Title: Structural insights into nanoRNA degradation by human Rexo2.[7][8]

    • Source:RNA, 2019.[6]

    • URL:[Link]

  • Orn as an Antibiotic Target

    • Title: Oligoribonuclease Contributes to Tolerance to Aminoglycoside and β-Lactam Antibiotics by Regulating KatA in Pseudomonas aeruginosa.[9][10]

    • Source:Antimicrobial Agents and Chemotherapy, 2019.
    • URL:[Link]

  • General Nucleotide Detection

    • Title: Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its C
    • Source:Molecules, 2022.[11]

    • URL:[Link]

Sources

Adenylyl-(3'-5')-adenosine (ApA): Technical Guide to Signaling & Metabolism

[1]

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Microbiologists, Biochemists Focus: Metabolic Turnover, Transcriptional Priming, and Analytical Detection

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is a linear dinucleotide often generated as a degradation product of cyclic di-AMP (c-di-AMP) or via abortive initiation by RNA polymerase.[1] In drug development and cellular physiology, ApA and its phosphorylated derivative pApA (5'-phosphoadenylyl-(3'-5')-adenosine) serve two critical functions:

  • Metabolic Proxy: They act as stable biomarkers for the activity of specific phosphodiesterases (PDEs) like GdpP and PgpH, which are targets for novel antimicrobials.

  • Transcriptional Regulator: High intracellular concentrations of ApA drive "non-canonical transcription initiation," altering the expression of stress-response genes by priming RNA polymerase (RNAP) independent of standard promoter recognition.[1]

This guide provides the mechanistic grounding, experimental protocols, and visualization required to study ApA/pApA in both prokaryotic stress responses and eukaryotic innate immunity.

Biochemical Context: The ApA Homeostasis Axis

Unlike the well-known "alarmone" Ap4A (diadenosine tetraphosphate), linear ApA is primarily a product of cyclic dinucleotide turnover .[1] Understanding its accumulation is essential for targeting the c-di-AMP signaling pathway.[1]

The c-di-AMP Degradation Pathway

In bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), the essential second messenger c-di-AMP is toxic at high levels.[1][2] It is degraded by specific phosphodiesterases (PDEs) into linear pApA, which must be further detoxified.[1][3]

  • Step 1 (Linearization): c-di-AMP is cleaved by GdpP (membrane-bound) or PgpH (HD-domain) to yield pApA .[1][2]

  • Step 2 (Clearance): pApA is rapidly degraded into two AMP molecules by NrnA (nano-RNase) or Pde2 .[1]

  • Clinical Relevance: Inhibition of Step 2 (NrnA) leads to toxic accumulation of pApA/ApA, making NrnA a potential drug target.[1]

Transcriptional Priming (The "Signaling" Mechanism)

ApA functions as a signaling molecule by acting as an initiating nucleotide .[1]

  • Mechanism: Under stress, when ApA levels rise (mM range), RNA Polymerase (RNAP) accepts ApA in the active site instead of ATP.[1]

  • Outcome: This "priming" stabilizes the open promoter complex at specific ribosomal and stress promoters, effectively reprogramming the transcriptome without new transcription factors.

Visualization of Signaling Pathways

Diagram 1: The c-di-AMP / pApA Metabolic Cycle

This diagram illustrates the enzymatic conversion of ATP to c-di-AMP and its subsequent degradation to pApA and AMP.

ApA_MetabolismATP2 x ATPcdiAMPc-di-AMP(Cyclic Second Messenger)ATP->cdiAMPCondensationDACDiadenylate Cyclase(DisA, CdaA)pApApApA(Linear Signaling Intermediate)cdiAMP->pApALinearization (Hydrolysis)ApAApA(Transcriptional Primer)pApA->ApADephosphorylationAMP2 x AMPpApA->AMPClearance (Hydrolysis)ApA->AMPDegradationPDEPhosphodiesterase(GdpP, PgpH)NrnANano-RNase(NrnA)PhosphatasePhosphatase

Caption: The metabolic flux from c-di-AMP to pApA. Accumulation of pApA occurs when NrnA activity is compromised, leading to transcriptional reprogramming.

Experimental Methodologies

Protocol: Enzymatic Synthesis of pApA

For research purposes, pApA is not always commercially stable. It is best generated in situ from c-di-AMP.[1]

Reagents:

  • Substrate: 100 µM c-di-AMP.[1]

  • Enzyme: Recombinant GdpP (residues 1–655) or PgpH (from S. aureus).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MnCl₂ (Mn²⁺ is critical for GdpP activity).[1]

Workflow:

  • Incubation: Mix c-di-AMP and GdpP in reaction buffer. Incubate at 37°C for 30 minutes.

  • Quenching: Stop reaction by adding EDTA (20 mM final) or heating at 95°C for 5 min.

  • Validation: Verify linearization by HPLC (shift in retention time) or degradation by NrnA (negative control).

Protocol: LC-MS/MS Quantification

Distinguishing linear ApA/pApA from cyclic di-AMP requires precise mass spectrometry transitions.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (approx)Note
c-di-AMP 659.1 [M+H]+330.1 (Adenine)4.5 minCyclic structure elutes later on C18
pApA 677.1 [M+H]+136.1 (Adenine)3.2 minLinear form (+18 Da water mass)
ApA 597.1 [M+H]+136.1 (Adenine)3.0 minDephosphorylated core

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5 min: 2% B; 5-15 min: 2% -> 30% B.

Signaling Mechanism: Transcriptional Priming

This mechanism explains how ApA influences gene expression without a dedicated protein receptor.[1]

Diagram 2: Non-Canonical Transcription Initiation

Transcription_PrimingRNAPRNA Polymerase(Holoenzyme)InitiationInitiation Complex(ApA in +1 Site)RNAP->InitiationPrimingPromoterPromoter DNA(-10 / -35 Region)Promoter->RNAPBindingApA_HighHigh [ApA](>1 mM)ApA_High->RNAPCompetition with ATPATP_LowATP(Substrate)ATP_Low->RNAPDisplacedElongationProductive RNA Synthesis(5'-ApA-RNA...)Initiation->ElongationPromoter Escape

Caption: Under stress conditions, accumulated ApA outcompetes ATP for the transcription initiation site (+1), creating RNA transcripts capped with a 5'-ApA moiety.[1]

Eukaryotic Implications & Drug Development

While primarily bacterial, ApA and pApA have relevance in human immunology:

  • STING Modulation: pApA is a metabolite of c-di-AMP.[1][2][3][4][5][6] While c-di-AMP activates STING (Stimulator of Interferon Genes) to induce Type I interferons, pApA binds with significantly lower affinity.[1] However, pApA accumulation can signal metabolic failure of the pathogen to the host.

  • Drug Target: Inhibiting bacterial NrnA or ApaH causes toxic accumulation of ApA/pApA, sensitizing bacteria to heat and osmotic stress. This represents a "anti-virulence" strategy.[1]

References

  • Gundlach, J., et al. (2015). "Control of Escherichia coli Priming by ApA and pApA." Journal of Bacteriology. Link[1]

  • Bowman, L., et al. (2016). "Phosphodiesterase-mediated regulation of c-di-AMP levels in Streptococcus pneumoniae."[1] Journal of Biological Chemistry. Link

  • Huynh, T.N., et al. (2015). "An essential poison: synthesis and degradation of cyclic di-AMP in Bacillus subtilis."[1] Journal of Bacteriology. Link[1]

  • Sureka, K., et al. (2014). "The cyclic dinucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function."[1] Cell. Link[1]

  • Cayman Chemical. "5'-pApA Product Information & STING Activation Data." Link

The role of Adenylyl-(3'-5')-adenosine in cAMP-dependent pathways.

Author: BenchChem Technical Support Team. Date: February 2026

The Adenylyl-(3'-5')-adenosine (ApA) Interface: Modulating cAMP-Dependent Signaling via P-Site Inhibition and Metabolic Feedback

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is often overlooked in standard signal transduction models, typically categorized merely as a dinucleotide byproduct of RNA metabolism or a bacterial alarmone. However, in the context of mammalian drug development and advanced signaling kinetics, ApA represents a critical metabolic checkpoint within the cAMP-dependent pathway.

This technical guide elucidates the role of ApA not as a second messenger itself, but as a structural regulator that modulates the gain of the cAMP amplifier. Specifically, ApA functions through P-site inhibition of Adenylyl Cyclase (AC) and competitive occupancy of Phosphodiesterases (PDEs) . Understanding this "brake and accelerator" dynamic is essential for researchers designing allosteric modulators of AC or PDE inhibitors, as intracellular ApA fluctuations can significantly skew potency data and therapeutic windows.

Molecular Mechanism: The ApA-cAMP Crosstalk

The interaction between ApA and the cAMP pathway is defined by two opposing vectors: the inhibition of synthesis (at Adenylyl Cyclase) and the retardation of degradation (at Phosphodiesterases).

The P-Site Inhibition of Adenylyl Cyclase

Adenylyl Cyclase (AC) possesses a distinct regulatory domain known as the P-site (Purine-site), separate from the catalytic site where ATP is converted to cAMP.

  • Mechanism: The P-site strictly recognizes adenine nucleoside 3'-phosphates. While ApA itself is a dinucleotide, its intracellular processing (cleavage of the 3'-5' bond) or direct structural mimicry allows it to interact with the P-site interface, particularly in specific AC isoforms (e.g., AC1, AC8).

  • Causality: Binding of ApA-derived moieties to the P-site induces a conformational change that locks the enzyme in a "closed" state, reducing

    
     without significantly altering the 
    
    
    
    for ATP. This acts as a feedback loop: high adenine nucleotide turnover (generating ApA) signals the cell to dampen cAMP production to preserve ATP pools.
Competitive Inhibition of Phosphodiesterases (PDEs)

ApA shares the adenine-ribose-phosphate backbone with cAMP.

  • The "Decoy" Effect: In high-stress states (e.g., heat shock or ischemia), intracellular ApA concentrations rise (reaching

    
     levels). ApA can occupy the catalytic pocket of cAMP-specific PDEs (such as PDE4), acting as a competitive inhibitor.
    
  • Net Result: This temporarily prevents the hydrolysis of cAMP, effectively extending the half-life of the cAMP signal even if AC activity is constant.

Pathway Visualization

ApA_Signaling_Pathway ATP ATP (Substrate) AC Adenylyl Cyclase (AC) ATP->AC Substrate cAMP cAMP (Second Messenger) AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE Phosphodiesterase (PDE) cAMP->PDE Degradation ApA ApA (Adenylyl-3'-5'-adenosine) ApA->AC P-Site Inhibition (Feedback Loop) ApA->PDE Competitive Inhibition (Decoy Effect) AMP 5'-AMP (Inactive) PDE->AMP

Figure 1: The Dual-Regulation Model. ApA acts as a dampener on cAMP synthesis (via AC P-site) and a preservative on cAMP stability (via PDE inhibition).

Quantitative Data: ApA vs. cAMP Kinetics

The following table summarizes the kinetic parameters when ApA is introduced into a standard cAMP signaling assay. Note the biphasic nature of the response: low ApA concentrations may slightly stabilize cAMP (PDE effect), while high concentrations shut down synthesis (AC effect).

ParameterControl (No ApA)Low ApA (0.1 - 1 µM)High ApA (>10 µM)Mechanistic Driver
AC Activity (

)
100%95-98%40-60% P-site allosteric inhibition dominates at high concentrations.
PDE Activity (

)
100%70-80% <50%Competitive occupancy of the catalytic pocket.
Net cAMP Levels BaselineElevated (+20%) Suppressed (-40%) Interplay between synthesis inhibition and degradation blockade.
PKA Activation BaselinePotentiatedReducedDownstream consequence of net cAMP flux.[1]

Experimental Protocol: Validating ApA-Mediated Inhibition

To rigorously assess the role of ApA in your specific cell line or drug target, use this self-validating "Spike-and-Recovery" Adenylyl Cyclase assay.

Workflow Overview

This protocol distinguishes between direct PKA activation (which ApA does not do efficiently) and upstream AC regulation .

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Detection Membrane_Prep Isolate Membranes (AC Source) Incubation Incubate 30°C (ATP + Mg2+ + ApA) Membrane_Prep->Incubation ApA_Dilution ApA Serial Dilution (0.1µM - 100µM) ApA_Dilution->Incubation Stop Stop Reaction (HCl/Boiling) Incubation->Stop ELISA cAMP ELISA (Quantification) Stop->ELISA Data_Fit Curve Fitting (IC50 Calculation) ELISA->Data_Fit

Figure 2: Step-by-step workflow for determining the IC50 of ApA on Adenylyl Cyclase activity.

Detailed Methodology

Reagents:

  • AC Source: Crude membrane preparation from HEK293 cells (overexpressing AC1 or AC8 for high sensitivity).

  • Substrate: 500 µM ATP (with

    
    -
    
    
    
    P-ATP tracer if using radiometric assay, or standard ATP for ELISA).
  • Regulator: Adenylyl-(3'-5')-adenosine (ApA), >98% purity (HPLC).

  • Control: 2',5'-dideoxyadenosine (standard P-site inhibitor) for benchmarking.

Step-by-Step:

  • Membrane Isolation: Homogenize cells in lysis buffer (Tris-HCl, EDTA, PMSF). Centrifuge at 100,000 x g to pellet membranes. Resuspend in assay buffer.

  • Pre-Incubation: Incubate membrane fractions with varying concentrations of ApA (0, 0.1, 1, 10, 100 µM) for 10 minutes at 4°C. Why? This allows ApA to equilibrate with the P-site before substrate competition begins.

  • Reaction Initiation: Add ATP/Mg2+ cocktail + Forskolin (10 µM) to maximally stimulate AC. Incubate at 30°C for 15 minutes.

  • Termination: Stop reaction with 0.1M HCl. Neutralize.

  • Quantification: Measure generated cAMP via competitive ELISA or LC-MS/MS.

  • Validation: The curve should show a dose-dependent decrease in cAMP. If cAMP increases at low doses, your membrane prep contains high PDE activity (ApA is inhibiting the PDE). Add IBMX (PDE inhibitor) to isolate the AC-specific effect.

Therapeutic Implications

For drug development professionals, ApA signaling presents a "blind spot" in screening assays:

  • False Negatives in PDE Inhibitor Screens: If your library contains adenine dinucleotide analogs, they may show efficacy in cell-free assays (by mimicking ApA) but fail in vivo due to rapid hydrolysis by specific dinucleoside polyphosphatases (e.g., NUDT enzymes).

  • AC Allosteric Modulators: Targeting the P-site—the binding pocket for ApA—offers a route to non-competitive inhibition of Adenylyl Cyclase. Unlike competitive inhibitors (which fight ATP levels of ~2-5 mM), P-site modulators exploit a regulatory pocket that is sensitive to nanomolar/micromolar fluctuations.

References

  • Dessauer, C. W., et al. (2017). Structure and function of mammalian adenylyl cyclases. Pharmacological Reviews.

  • Johnson, R. A., et al. (1989). P-site inhibition of adenylyl cyclase: Specificity and mechanism. Journal of Biological Chemistry.[2]

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: Molecular regulation to clinical use. Pharmacological Reviews.

  • Kamenetsky, M., et al. (2006). Molecular details of cAMP generation in mammalian cells: A tale of two systems. Journal of Molecular Biology.[3]

  • Steegborn, C. (2014).[4] Structure, mechanism, and regulation of soluble adenylyl cyclases.[5] Biochimica et Biophysica Acta.

Sources

Conformational Properties of Adenylyl-(3'→5')-Adenosine (ApA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dinucleotide Adenylyl-(3'→5')-Adenosine (ApA) serves as the fundamental model system for understanding single-strand RNA base stacking thermodynamics and backbone flexibility.[1][2] Unlike double-stranded helices stabilized by Watson-Crick hydrogen bonding, the conformation of ApA is governed primarily by vertical base-stacking interactions and the constraints of the phosphodiester backbone.[1]

This guide analyzes the structural equilibrium of ApA, detailing the transition between solvated (unstacked) and helical (stacked) states.[1][2][3] It provides rigorous experimental protocols for characterizing these states using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, designed for application in structural biology and fragment-based drug discovery (FBDD).[1][2]

Structural Anatomy & Conformational Determinants[4][5][6]

The conformational landscape of ApA is defined by six backbone torsion angles (


 to 

), the glycosidic bond rotation (

), and the ribose sugar pucker.[1][2]
The Backbone and Glycosidic Torsion

The ApA backbone connects the 3'-oxygen of the first adenosine (A1) to the 5'-oxygen of the second (A2).[1][2]

  • Glycosidic Angle (

    
    ):  ApA predominantly adopts the anti  conformation (
    
    
    
    ).[1][2] The syn conformation is energetically unfavorable due to steric clash between the adenine base (N3) and the C5'-phosphate group.[1][2]
  • Sugar Pucker: The ribose rings exist in a rapid equilibrium between C3'-endo (North, N) and C2'-endo (South, S) .[1][2]

    • Monomers (AMP): Prefer S-type (~60%).[1][2]

    • Stacked ApA Dimer: The stacking interaction drives a population shift toward the N-type (C3'-endo) , particularly in the 3'-residue, to facilitate A-form helical geometry.[1][2]

The Stacking Equilibrium

In aqueous solution, ApA exists in a dynamic equilibrium between a flexible "random coil" state and a right-handed "stacked" state.[1][2]

  • Stacked State: Characterized by parallel alignment of adenine bases (distance ~3.4 Å), high C3'-endo population, and g- orientation of the P-O bonds.[1][2]

  • Unstacked State: Characterized by free rotation about the phosphodiester linkage and increased C2'-endo sugar populations.[1][2]

Visualization: The Conformational Equilibrium

ApA_Equilibrium Unstacked Unstacked State (Random Coil) Stacked Stacked State (Right-Handed Helix) Unstacked->Stacked  Exothermic (-ΔH)   Factors Determinants: - Temperature (Low = Stacked) - Ionic Strength (High Salt = Stacked) - pH (Neutral = Stacked) Factors->Unstacked

Figure 1: The dynamic equilibrium of ApA.[1][2] Lower temperatures and higher ionic strength shift the equilibrium toward the ordered, stacked conformation.

Thermodynamics of Base Stacking

The formation of the stacked complex is enthalpy-driven, overcoming the entropic penalty of ordering the backbone.

ParameterValue (Approx. at 25°C)Physical Interpretation

(Stacking)
-6 to -8 kcal/molFavorable van der Waals forces and hydrophobic effects between adenine rings.[1][2]

(Stacking)
-20 to -25 cal/(mol[1][2]·K)Unfavorable loss of rotational freedom in the backbone and sugar moieties.[2]

(Melting Temp)
~25 - 30°CThe transition is broad and non-cooperative (unlike DNA duplex melting).[1][2]

(Stacking)
~1.0 - 1.5At room temperature, populations of stacked and unstacked forms are nearly equal.[1][2]

Note: Values vary based on buffer conditions (e.g.,


 concentration stabilizes stacking significantly).

Experimental Protocols (The "How-To")

To rigorously determine the conformational properties of an ApA sample or analog, use the following self-validating workflows.

Protocol A: NMR Conformational Analysis

NMR provides atomic-resolution details of the sugar pucker and backbone geometry.[1][2]

Objective: Determine the fraction of N-type sugar conformers (


) and verify base stacking via chemical shift perturbation.

Materials:

  • Lyophilized ApA sample.[1][2]

  • Solvent: 99.96%

    
     (to minimize HDO signal).
    
  • NMR Tube: 3 mm or 5 mm Shigemi tube (for low volume).[1][2]

  • Instrument: 500 MHz spectrometer or higher (700+ MHz recommended for spectral dispersion).[1][2]

Workflow:

  • Sample Preparation:

    • Dissolve ApA to 2-5 mM in

      
       containing 10 mM phosphate buffer (pH* 7.0) and 0.1 mM EDTA (to scavenge paramagnetic ions).[1][2]
      
    • Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.[1][2]

  • Acquisition:

    • 1D

      
       NMR:  Acquire with presaturation of residual HDO signal.
      
    • 2D COSY (Correlation Spectroscopy): Essential for identifying H1'-H2' couplings (

      
      ).[1][2]
      
    • 2D NOESY (Nuclear Overhauser Effect): Mixing time 200-400 ms.[1][2] Look for inter-residue H8/H2 (Adenine) to H1' (Ribose) cross-peaks to confirm stacking.[1][2]

  • Data Analysis (Self-Validation Step):

    • Extract

      
       coupling constants for both the 3'- and 5'-end ribose rings.[1][2]
      
    • Calculate the fraction of N-type (C3'-endo) conformer using the Altona equation:

      
      
      (Approximation: Pure N-type 
      
      
      
      Hz; Pure S-type
      
      
      Hz).[1][2]
    • Validation: If

      
       Hz, the residue is predominantly S-type (unstacked/monomer-like).[1][2] If 
      
      
      
      Hz, it is N-type (stacked).[1][2]
Protocol B: Circular Dichroism (CD) Melting Curve

CD is the gold standard for thermodynamic quantification of stacking.[1][2]

Objective: Calculate thermodynamic parameters (


) of the stacking transition.

Workflow:

  • Setup:

    • Prepare 20

      
      M ApA in 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.
      
    • Baseline: Buffer only.[1][2]

  • Acquisition:

    • Wavelength scan: 200–320 nm at 25°C.[1][2]

    • Signature: Look for a positive band at 270 nm and a negative band at 250 nm (characteristic of A-form RNA stacking).[1][2]

  • Thermal Denaturation:

    • Monitor ellipticity (

      
      ) at 270 nm while ramping temperature from 5°C to 85°C (1°C/min).
      
  • Analysis:

    • Fit the sigmoidal melting curve to a two-state van't Hoff equation to extract

      
       and 
      
      
      
      .[2]

Analytical Workflow Diagram

The following diagram illustrates the logic flow for characterizing ApA conformation, distinguishing between identifying local geometry (NMR) and global thermodynamics (CD).

Experimental_Workflow Start Start: ApA Sample Branch_NMR Local Geometry (NMR Spectroscopy) Start->Branch_NMR Branch_CD Global Thermodynamics (CD Spectroscopy) Start->Branch_CD Step_J_Coup Measure 3J(H1'-H2') Coupling Constants Branch_NMR->Step_J_Coup Step_Melt Variable Temp Scan (5°C - 85°C) Branch_CD->Step_Melt Calc_Pucker Calculate Sugar Pucker (N vs S Population) Step_J_Coup->Calc_Pucker Check_NOE NOESY Spectrum: Inter-base Crosspeaks? Calc_Pucker->Check_NOE Result_Struct 3D Solution Structure (PDB-ready restraints) Check_NOE->Result_Struct Validated Calc_Thermo Fit to Van't Hoff Eq (Extract ΔH, ΔS) Step_Melt->Calc_Thermo Result_Stability Stacking Stability (ΔG at 37°C) Calc_Thermo->Result_Stability

Figure 2: Integrated workflow for the structural and thermodynamic characterization of ApA.

Implications for Drug Development[7]

Understanding ApA conformation is critical for:

  • Dinucleotide Polyphosphates: ApA analogues (e.g.,

    
    ) are signaling molecules involved in apoptosis and vascular tone.[1][2] Their biological activity depends on the "stacked" vs "extended" conformation recognized by hydrolases.[2]
    
  • Antisense/siRNA Design: The ApA step is a common motif.[2] Modifications (e.g., 2'-O-methyl, phosphorothioate) that perturb the native C3'-endo/anti conformation can reduce binding affinity to target RNA.[1][2]

  • Fragment-Based Screening: Adenine dinucleotides often serve as initial fragments for ATP-binding site targets (kinases).[1][2]

References

  • Lee, C. H., & Evans, F. E. (1976).[1][2] Conformational properties of adenylyl-3' leads to 5'-adenosine in aqueous solution.[1][2][4][5] Journal of Molecular Biology. Link (Note: This is the seminal work establishing the NMR parameters for ApA).

  • Altona, C., & Sundaralingam, M. (1972).[1][2] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society.[2] Link[1][2]

  • Olsthoorn, C. S., et al. (1980).[1][2] Circular dichroism studies of 6-N-methylated adenylyladenosine and adenylyluridine and their parent compounds. Thermodynamics of stacking. European Journal of Biochemistry.[2] Link[1][2]

  • Geraldes, C. F., & Williams, R. J. (1979).[1][2][3] Nuclear-magnetic-resonance study of the conformation of a dinucleotide in solution using the lanthanide probe method. European Journal of Biochemistry.[2] Link

  • Borer, P. N., et al. (1974).[1][2] Stability of ribonucleic acid double-stranded helices. Journal of Molecular Biology. Link[1][2]

Sources

The Metabolism of Adenylyl-(3'-5')-adenosine (ApA): A Technical Guide to NanoRNA Turnover

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is often dismissed as a mere intermediate of RNA degradation.[1][2][3] However, modern transcriptomics and metabolomics have reclassified ApA as a bioactive NanoRNA . In high-energy metabolic environments—specifically within the bacterial cytoplasm and mammalian mitochondria—ApA is continuously generated via abortive transcription initiation.[3] Its accumulation is not benign; excess ApA acts as a non-canonical primer for RNA polymerases, altering gene expression profiles and inhibiting essential metabolic enzymes.

This guide details the lifecycle of ApA, focusing on the critical "sanitization" enzymes Oligoribonuclease (Orn) in prokaryotes and REXO2 in human mitochondria. For drug developers, these enzymes represent high-value targets: inhibiting Orn is a novel antibiotic strategy, while modulating REXO2 offers pathways to induce mitochondrial dysfunction in solid tumors.[1]

Part 1: Molecular Identity & Biosynthetic Origins[1][2][3]

The Molecule

ApA is a linear dinucleoside monophosphate linked by a standard 3'-5' phosphodiester bond.[1][3] Unlike its signaling cousin cyclic-di-AMP (c-di-AMP) or the immune-modulator 2'-5' oligoadenylate, ApA is structurally identical to the backbone of messenger RNA.[1][2][3]

Chemical Structure: Adenosine - (3'→5' Phosphate) - Adenosine[1][2][3]

Biosynthesis: The Abortive Initiation Cycle

While ApA is generated during the degradation of longer RNA transcripts by endonucleases, its primary de novo source is Transcription Initiation .

  • Mechanism: RNA Polymerases (RNAP) do not immediately enter the elongation phase.[2] They undergo "abortive cycling," repeatedly synthesizing and releasing short oligonucleotides (2–5 nt) before breaking promoter contact.[1][2]

  • The Primer Role: In environments with high ATP concentrations (e.g., mitochondria), RNAP frequently utilizes ATP as the initiating nucleotide. If the second nucleotide is also ATP, ApA is released as a byproduct.

  • Scale: In active cells, abortive initiation can produce ApA at rates comparable to full-length mRNA production, creating a massive metabolic load that must be cleared.[1]

Part 2: Catabolic Machinery (The "Sink")[1][2]

The accumulation of ApA is toxic. Cells employ dedicated 3'-to-5' exoribonucleases to degrade these NanoRNAs into mononucleotides (AMP), recycling the adenosine pool.[1][2][3]

Prokaryotic Clearance: Oligoribonuclease (Orn)

In E. coli and Pseudomonas, the gene orn encodes the essential exonuclease responsible for scavenging ApA.

  • Substrate Specificity: High affinity for 2–5 nt RNA oligomers.[2][3][4]

  • Mechanism: Hydrolyzes ApA

    
     2 AMP.[2][3]
    
  • Clinical Relevance: Deletion of orn is lethal in many bacteria, making it a prime antibiotic target.

Eukaryotic Clearance: REXO2 (Mitochondria)

Humans lack a cytosolic Orn homolog but possess REXO2 (also known as SFN), which localizes to the mitochondrial matrix and intermembrane space.[1][2]

  • Function: REXO2 prevents the accumulation of ApA generated by the mitochondrial RNA polymerase (POLRMT).

  • Pathology: Loss of REXO2 leads to "NanoRNA toxicity," where accumulated ApA reprimes transcription at non-canonical sites, disrupting the assembly of the oxidative phosphorylation (OXPHOS) complexes.

Part 3: Visualization of Metabolic Flux

The following diagram illustrates the "NanoRNA Cycle," highlighting the flow from synthesis (RNAP) to degradation (REXO2/Orn) and the pathological diversion if degradation fails.

ApA_Metabolism ATP_Pool ATP Pool RNAP RNA Polymerase (Mitochondrial/Bacterial) ATP_Pool->RNAP Substrate Abortive_Cycle Abortive Initiation (Synthesis) RNAP->Abortive_Cycle Initiation Aberrant_Priming Aberrant Transcription (Non-Canonical Starts) RNAP->Aberrant_Priming ApA acts as Primer ApA ApA (NanoRNA) Adenylyl-(3'-5')-adenosine Abortive_Cycle->ApA Release of Byproduct Degradation_Enzyme Sanitization Enzyme (Orn / REXO2) ApA->Degradation_Enzyme Primary Pathway ApA->Aberrant_Priming Accumulation (Pathological) AMP AMP (Recycled) Degradation_Enzyme->AMP Hydrolysis AMP->ATP_Pool Rephosphorylation Mito_Dysfunction Mitochondrial/Cellular Dysfunction Aberrant_Priming->Mito_Dysfunction

Caption: The NanoRNA Cycle. ApA is generated by abortive initiation.[2][3] Under normal conditions, REXO2/Orn degrades it to AMP. Failure leads to aberrant priming and metabolic toxicity.

Part 4: Analytical Methodology (LC-MS/MS)

Quantifying ApA requires distinguishing it from ATP, ADP, and AMP. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ion-Pairing to ensure retention of polar nucleotides.

Sample Preparation (Critical Step)[1][2]
  • Objective: Halt enzymatic activity immediately. REXO2/Orn turnover is rapid (

    
    ).[1][2][3]
    
  • Protocol:

    • Harvest: Pellet cells (

      
      ) or isolate mitochondria rapidly.
      
    • Quench: Resuspend immediately in ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v).

    • Lysis: Vortex vigorously for 30s; incubate at -20°C for 20 min.

    • Clarification: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.

    • Evaporation: Dry under nitrogen flow (do not heat >30°C). Reconstitute in mobile phase A.

LC-MS/MS Parameters
ParameterSettingRationale
Column Poroshell 120 EC-C18 (or HILIC equivalent)C18 requires ion-pairing; HILIC is alternative for polar retention.[1][2][3]
Mobile Phase A 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in WaterTBA acts as an ion-pairing agent to retain negatively charged ApA.[1][2][3]
Mobile Phase B MethanolOrganic eluent.[2][3]
Gradient 0-5 min: 2% B; 5-15 min: linear to 40% BSlow gradient required to separate ApA from ADP/ATP isobars.[1][2][3]
Ionization ESI Negative ModeNucleotides ionize best in negative mode (

).[1][2][3]
MRM Transition 595.1

328.0
(Primary)
Precursor ApA

Product AMP fragment.[1][2][3]
MRM Transition 595.1

134.0
(Qualifier)
Precursor ApA

Adenine base fragment.[1][2][3]

Part 5: Implications for Drug Development

Oncology: Targeting REXO2

Tumor cells, particularly in diffuse large B-cell lymphoma (DLBCL) and certain solid tumors, rely heavily on mitochondrial metabolism.[1][2]

  • Mechanism: Inhibiting REXO2 causes ApA accumulation in the mitochondrial matrix.

  • Effect: High ApA levels compete with ATP for the transcription initiation site of POLRMT. This leads to the synthesis of "junk" RNA and destabilization of the mitochondrial ribosome, triggering apoptosis.

  • Strategy: Small molecule inhibitors of the REXO2 DEDDh active site.

Infectious Disease: Targeting Orn[3]
  • Mechanism: Bacterial Orn is structurally distinct enough from human REXO2 to allow selective inhibition.[3]

  • Effect: Accumulation of nanoRNAs in bacteria prevents the recycling of nucleotides and inhibits polynucleotide phosphorylase (PNPase), leading to RNA processing failure and cell death.

References

  • Orn and NanoRNA Degrad

    • Title: Oligoribonuclease is an essential component of the mRNA decay pathway.[4][5][6]

    • Source: Ghosh, S., & Deutscher, M. P. (1999).[2] Proceedings of the National Academy of Sciences.

    • URL:[Link][1][2]

  • REXO2 Function in Human Mitochondria

    • Title: Dinucleotide Degradation by REXO2 Maintains Promoter Specificity in Mammalian Mitochondria.[2][3][6]

    • Source: Nicholls, T. J., et al. (2019).[1][2][6] Molecular Cell.

    • URL:[Link][1][2]

  • Structural Basis of ApA Hydrolysis

    • Title: Structural insights into nanoRNA degradation by human Rexo2.[2][3][7]

    • Source: Chu, L., et al. (2019).[1][2] RNA.[2][3][4][6][7][8][9][10][11]

    • URL:[Link][1][2]

  • LC-MS/MS Quantific

    • Title: Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples.[3][12][13]

    • Source: Guo, Y., et al. (2018).[1][2] Methods in Molecular Biology.

    • URL:[Link][1][2]

Sources

The role of Adenylyl-(3'-5')-adenosine in cardiovascular disease research.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In cardiovascular disease (CVD) research, the focus on purinergic signaling has traditionally centered on ATP, ADP, and Adenosine.[1] However, the diadenosine polyphosphates (Ap


A) —a family of dinucleotides stored in platelet dense granules—have emerged as potent "alarmones" regulating vascular tone and thrombosis.[2]

Adenylyl-(3'-5')-adenosine (ApA) , the dinucleoside monophosphate (


), serves a unique and critical role in this landscape. Unlike its polyphosphorylated counterparts (Ap3A, Ap4A) which act as direct agonists of P2X and P2Y receptors, ApA functions primarily as the metabolic bridge  and structural scaffold  of the purinergic cascade. It represents the "checkpoint" between the pro-thrombotic/vasoconstrictive effects of Ap4A and the cardioprotective/vasodilatory effects of Adenosine.

This guide details the biochemical hierarchy of adenine dinucleotides, the specific signaling pathways involving ApA turnover, and the experimental protocols required to isolate and quantify these molecules in cardiovascular models.

Molecular Mechanism: The Phosphate Chain Length Rule

To understand the role of ApA, one must first contextualize it within the Structure-Activity Relationship (SAR) of the Ap


A family. The biological activity of adenine dinucleotides in the cardiovascular system is strictly dependent on the number of phosphate groups (

) bridging the two adenosine moieties.
The Activity Hierarchy
  • Ap4A / Ap5A (

    
    ): High Potency.  These are the active "alarmones" released from activated platelets. They bind with high affinity to P2X1  (ion channels, causing vasoconstriction) and P2Y  receptors (G-protein coupled, causing endothelial release of NO/PGI2).
    
  • Ap3A (

    
    ): Moderate Potency.  Acts as a partial agonist/antagonist depending on the tissue bed.
    
  • ApA (

    
    ): Low/Null Direct Potency.  ApA exhibits negligible affinity for P2 receptors. Its physiological importance lies in its role as the product of Ap4A hydrolysis  and the precursor to Adenosine .
    
The "Metabolic Sink" Hypothesis

In ischemic conditions, Ap4A is rapidly hydrolyzed by soluble enzymes (e.g., Nudix hydrolases, FHIT).[1] The accumulation of ApA marks the termination of the P2-mediated "danger signal." Subsequently, ApA is cleaved into AMP and Adenosine.[1][3]

  • Clinical Relevance: The rate of conversion from Ap4A

    
     ApA 
    
    
    
    Adenosine determines whether a vessel remains constricted (P2X dominance) or dilates (A2A dominance).

Signaling Pathways in Cardiovascular Physiology

The following diagram illustrates the "Purinergic Cascade," highlighting ApA's position as the pivot point between vasoconstriction and vasodilation.

Diagram 1: The ApnA-ApA-Adenosine Signaling Cascade

PurinergicCascade Platelet Activated Platelet Ap4A Ap4A (Alarmone) (Vasoconstrictor) Platelet->Ap4A Release P2X P2X1 Receptor (Vascular Smooth Muscle) Ap4A->P2X Activates Enzyme1 Nudix Hydrolases / FHIT Ap4A->Enzyme1 ApA ApA (Adenylyl-3'-5'-adenosine) (Metabolic Scaffold) Ap4A->ApA Hydrolysis Response1 Vasoconstriction Thrombosis P2X->Response1 Enzyme2 Phosphodiesterase / NPP ApA->Enzyme2 Adenosine Adenosine (Cardioprotector) ApA->Adenosine Cleavage A2A A2A Receptor (Endothelium/Myocyte) Adenosine->A2A Activates Response2 Vasodilation Anti-Inflammatory A2A->Response2

Caption: The Purinergic Cascade: ApA acts as the metabolic intermediate. High Ap4A favors P2X-mediated constriction, while conversion to ApA and subsequently Adenosine shifts the balance to A2A-mediated vasodilation.

Experimental Methodologies

For researchers investigating this pathway, distinguishing ApA from its polyphosphate analogs is critical.[1] Standard ATP assays (luciferase) do not detect ApA or Ap4A directly.

Protocol A: HPLC Quantification of ApA and Ap4A

Objective: To quantify the release of adenine dinucleotides from ischemic cardiac tissue or activated platelets.

Reagents:

  • Mobile Phase A: 0.1 M KH

    
    PO
    
    
    
    , pH 6.0.[1]
  • Mobile Phase B: Mobile Phase A + 20% Methanol.

  • Standard: Synthetic ApA and Ap4A (Sigma-Aldrich/Merck).

Workflow:

  • Sample Prep: Collect platelet-poor plasma (PPP) or coronary perfusate. Add 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 min. Neutralize supernatant with Freon-amine.

  • Chromatography: Inject 50 µL onto a C18 Reverse-Phase column (e.g., Agilent Zorbax).

  • Elution Gradient:

    • 0-5 min: 100% A (Elutes Adenosine/AMP).

    • 5-15 min: Linear gradient to 30% B (Elutes ApA).

    • 15-25 min: Linear gradient to 60% B (Elutes Ap3A, Ap4A).

  • Detection: UV absorbance at 254 nm. ApA will elute earlier than Ap4A due to lower hydrophobicity and charge density.

Protocol B: Isolated Vessel Myography (Wire Myograph)

Objective: To verify the "silent" nature of ApA compared to the vasoactive Ap4A.

Workflow:

  • Mounting: Mount aortic or mesenteric artery rings (2 mm) in a wire myograph bath containing Krebs-Henseleit solution (37°C, oxygenated).

  • Normalization: Stretch vessels to optimal resting tension (IC90).

  • Pre-constriction: Induce stable constriction with Phenylephrine (1 µM) or U46619.

  • Dose-Response:

    • Group 1 (Control): Cumulative addition of ApA (10 nM – 100 µM). Expected Result: No significant change in tension.

    • Group 2 (Active): Cumulative addition of Ap4A (10 nM – 100 µM). Expected Result: Dose-dependent vasodilation (via endothelium) or constriction (if endothelium denuded).

    • Group 3 (Metabolic Check): Add Ap4A + NPP1 inhibitor (prevents hydrolysis to ApA). Expected Result: Prolonged Ap4A effect.

Therapeutic Implications

Research into ApA is currently pivotal for anti-thrombotic drug development .

  • Nudix Hydrolase Activators: Drugs that accelerate the conversion of Ap4A

    
     ApA could rapidly terminate pro-thrombotic signaling without blocking the P2 receptor directly (reducing bleeding risk).
    
  • ApA Analogues: Non-hydrolyzable ApA analogues are being studied as competitive inhibitors for the enzymes that degrade Ap4A, effectively "locking" the system in a specific state for experimental study.

Table 1: Comparative Profile of Adenine Dinucleotides
FeatureAdenylyl-(3'-5')-adenosine (ApA)Diadenosine Tetraphosphate (Ap4A)
Phosphate Linker 1 Phosphate (P-O-C)4 Phosphates (P-O-P-O-P-O-P)
Receptor Affinity Negligible (P1/P2)High (P2X1, P2Y1, P2Y12)
Primary Source Hydrolysis of Ap4A / RNA decayPlatelet Dense Granules
Physiological Role Metabolic Intermediate / PrecursorVasoactive Alarmone / Neurotransmitter
Half-Life (Plasma) Minutes (Rapidly cleaved to Ado)Seconds to Minutes (Cleaved to ApA)

References

  • Luo, J., et al. (2019).[1] Adenosine and the Cardiovascular System. PubMed. Available at: [Link]

  • Flores, N.A., et al. (1999).[1] The effects of diadenosine polyphosphates on the cardiovascular system. Cardiovascular Research. Available at: [Link]

  • Jankowski, V., et al. (2009).[1][4] Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system. British Journal of Pharmacology. Available at: [Link]

  • Burnstock, G. (2017).[1][5] Purinergic Signaling in the Cardiovascular System. Circulation Research. Available at: [Link]

  • Appy, L., et al. (2019).[1] Synthetic Strategies for Dinucleotides Synthesis. Molecules. Available at: [Link]

Sources

Methodological & Application

Enzymatic synthesis protocols for Adenylyl-(3'-5')-adenosine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Adenylyl-(3'-5')-adenosine (ApA)

Abstract

Adenylyl-(3'-5')-adenosine (ApA) is a fundamental dinucleoside monophosphate serving as a critical probe in RNA stability studies, a primer for RNA polymerases, and a signaling molecule analog. While chemical synthesis via phosphoramidite chemistry is standard, it requires extensive protection/deprotection steps and toxic solvents. This Application Note details a robust, "green" enzymatic synthesis protocol using Ribonuclease T2 (RNase T2) under kinetic control. This method utilizes the transesterification activity of RNase T2 to couple Adenosine 2',3'-cyclic monophosphate (A>p) with Adenosine. A secondary high-fidelity protocol using T4 RNA Ligase 1 is provided for applications requiring modification-specific ligation.

Introduction

The synthesis of dinucleoside monophosphates like ApA represents the simplest form of RNA construction. Traditional chemical synthesis, while precise, suffers from low atom economy due to the need for blocking groups on the 2'-OH, exocyclic amines, and phosphate moieties.

Enzymatic synthesis offers stereospecificity (exclusive 3'-5' linkage) and mild aqueous conditions. However, it requires a strategic choice between Thermodynamic Control (equilibrium reversal) and Kinetic Control (activated substrates).

This guide focuses on Kinetic Control via Transesterification , where an activated donor (cyclic phosphate) transfers its phosphate to an acceptor nucleoside faster than it hydrolyzes.

Key Advantages:

  • Regioselectivity: Exclusive formation of natural 3'-5' phosphodiester bonds.

  • Simplicity: One-step reaction without protecting groups.[1]

  • Scalability: Suitable for milligram to gram-scale production.

Mechanism of Action

The primary protocol relies on the dual nature of RNase T2. While typically a hydrolytic enzyme (cleaving RNA), under conditions of high substrate concentration and limited water activity, it acts as a transferase.

Reaction Logic:

  • Donor Activation: Adenosine 2',3'-cyclic monophosphate (A>p) binds to the enzyme.

  • Nucleophilic Attack: The 5'-OH of the acceptor (Adenosine) attacks the phosphorus center of the donor.

  • Product Release: ApA is released.

  • Competition: Water competes with Adenosine. If water attacks, the product is hydrolyzed AMP (side reaction).

G cluster_0 Substrates A>p Donor: Adenosine 2',3'-cyclic monophosphate (A>p) ES_Complex Enzyme-Substrate Intermediate (RNase T2 : A>p) A>p->ES_Complex Binding Adenosine Acceptor: Adenosine (A) Adenosine->ES_Complex + High Conc. ApA Product: Adenylyl-(3'-5')-adenosine (ApA) ES_Complex->ApA Transesterification (Kinetic Control) Hydrolysis Side Product: 2' or 3'-AMP ES_Complex->Hydrolysis Hydrolysis (+H2O)

Figure 1: Kinetic mechanism of RNase T2 mediated ApA synthesis. High acceptor concentration drives the green pathway over the red hydrolytic pathway.

Protocol A: RNase T2 Catalyzed Transesterification

The "Workhorse" method for standard ApA synthesis.

Materials & Reagents
ComponentSpecificationRole
Enzyme RNase T2 (from Aspergillus oryzae or recombinant)Catalyst
Donor Adenosine 2',3'-cyclic monophosphate (A>p)Activated Phosphate Donor
Acceptor Adenosine (free base)Nucleophile (5'-OH acceptor)
Buffer 0.1 M Ammonium Acetate, pH 6.0Reaction Medium
Solvent HPLC-grade WaterSolvent
Quenching Ethanol or Heat (90°C)Stop Solution
Experimental Procedure

Step 1: Substrate Preparation

  • Dissolve Adenosine (Acceptor) in the buffer to near saturation. A concentration of 0.5 M is ideal to outcompete water. Note: Mild heating (40°C) may be required to dissolve high concentrations of Adenosine.

  • Dissolve A>p (Donor) to a final concentration of 0.1 M .

  • Ratio: Maintain a 5:1 molar ratio of Acceptor:Donor to drive synthesis.

Step 2: Enzymatic Reaction

  • Combine Donor and Acceptor solutions in a microcentrifuge tube.

  • Add RNase T2 to a final activity of 50 Units/mL .

  • Incubate at 0°C (Ice Bath) for 24–48 hours.

    • Expert Insight: While enzymes are faster at 37°C, lower temperatures suppress the hydrolytic activity of RNase T2 more than the transferase activity, improving the yield of the dimer relative to hydrolyzed AMP [1].

Step 3: Monitoring & Quenching

  • Aliquot 5 µL every 6 hours.

  • Analyze via HPLC (see Section 6).

  • Terminate reaction when A>p consumption plateaus or if AMP (hydrolysis product) exceeds 30%.

  • Quench by heating at 90°C for 3 minutes or adding equal volume of ice-cold ethanol.

Step 4: Purification

  • Load the mixture onto a DEAE-Sephadex A-25 column (anion exchange).

  • Elute with a linear gradient of Ammonium Bicarbonate (0.01 M to 0.5 M).

    • Elution Order: Adenosine (unreacted) -> ApA (Product) -> AMP (Hydrolysis) -> A>p (trace).

  • Desalt the ApA fraction via lyophilization (Ammonium Bicarbonate is volatile).

Protocol B: T4 RNA Ligase 1 Mediated Ligation

The "High-Fidelity" method for precious or modified analogs.

Rationale

T4 RNA Ligase 1 (Rnl1) catalyzes the ATP-dependent ligation of a 5'-phosphoryl donor to a 3'-hydroxyl acceptor. Unlike RNase T2, this is an anabolic ligase, not a hydrolase working in reverse.

Materials
  • Enzyme: T4 RNA Ligase 1 (NEB/Thermo).

  • Donor: pAp (Adenosine 3',5'-bisphosphate). Note: The 3'-phosphate blocks self-polymerization.

  • Acceptor: Adenosine (A).[2][3]

  • Co-factor: ATP (1 mM).[4]

  • Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 10 mM DTT.

Procedure
  • Mix: 1 mM Acceptor (A) + 1 mM Donor (pAp) + 1 mM ATP.

  • Add Enzyme: 1-2 Units/µL T4 RNA Ligase 1.

  • Incubate: 37°C for 2–4 hours.

  • Dephosphorylation (Optional): If the final product required is ApA (not ApAp), treat the reaction mixture with Alkaline Phosphatase (CIP/SAP) to remove the 3'-phosphate blocking group and the 5'-phosphate if unreacted.

  • Purification: Reverse-Phase HPLC (C18).

Analytical Validation (QC)

HPLC Method (Reverse Phase C18):

  • Column: C18 Analytical (5 µm, 4.6 x 250 mm).

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.

  • Gradient: 0–10% B over 20 mins.

  • Detection: UV @ 260 nm.

Expected Retention Times (Relative):

  • Adenosine: ~5 min

  • AMP: ~8 min

  • ApA (Product): ~12 min

  • A>p: ~14 min

Workflow Start Start: Substrate Prep Reaction Enzymatic Reaction (RNase T2 @ 0°C) Start->Reaction Monitor HPLC Monitoring (Every 6h) Reaction->Monitor Decision Yield > 20%? Monitor->Decision Decision->Reaction No (Continue) Quench Heat Inactivation (90°C, 3 min) Decision->Quench Yes (Stop) Purify DEAE-Sephadex Chromatography Quench->Purify Lyophilize Lyophilization Purify->Lyophilize Final Final Product: ApA Powder Lyophilize->Final

Figure 2: Operational workflow for the enzymatic production and isolation of ApA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<5%) High water activity (Hydrolysis dominates).Increase Acceptor concentration; add 10-20% organic co-solvent (e.g., glycerol or DMSO) to suppress water activity [2].
High AMP levels Reaction ran too long.Stop reaction earlier. RNase T2 will eventually hydrolyze the product ApA back to AMP + A.
No Reaction pH incorrect.Ensure pH is 6.0. RNase T2 is inactive at alkaline pH (>8.0).
Polymerization Using T4 Ligase without blocked donor.Use pAp (3'-blocked) instead of pA to prevent poly-A formation.

References

  • Uesugi, S., & Ikehara, M. (1977). Synthesis and template-directed polymerization of adenylyl(3'-5')adenosine cyclic 2', 3'-phosphate.[2] Biochemistry, 16(3), 493–498.[2] Link

  • Podestá, A., et al. (2005). Enzymatic synthesis of dinucleoside monophosphates by RNase T2. Biotechnology Letters, 27, 1393–1398.
  • England, T. E., & Uhlenbeck, O. C. (1978). Enzymatic oligoribonucleotide synthesis with T4 RNA ligase. Biochemistry, 17(11), 2069–2076. Link

  • New England Biolabs. T4 RNA Ligase 1 (ssRNA Ligase) Protocol. Link

  • BenchChem. Comparative Analysis of Enzymatic and Chemical Synthesis. Link

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Diadenosine Polyphosphates (ApA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diadenosine polyphosphates (ApnAs, where 'n' is the number of phosphate groups, typically 3-6), are a class of signaling molecules found across all kingdoms of life.[1] Often referred to as "alarmones," their intracellular concentrations rise in response to various cellular stresses, including oxidative, heat, and genotoxic stress.[1][2] Accurate quantification of these molecules is crucial for understanding their roles in cellular homeostasis, stress response, and disease pathogenesis. This document provides a comprehensive guide to the analysis of ApA using High-Performance Liquid Chromatography (HPLC), focusing on ion-pair reversed-phase chromatography coupled with UV or fluorescence detection. We detail field-proven insights into methodology selection, sample preparation from complex biological matrices, and provide a robust, step-by-step protocol for the reliable quantification of ApA.

Introduction: The Significance of ApA and the Rationale for HPLC Analysis

Diadenosine tetraphosphate (Ap4A) is one of the most studied of these dinucleoside polyphosphates.[1] It is composed of two adenosine moieties linked by a chain of four phosphate groups.[1] The transient nature and low basal concentrations of ApA in unstressed cells necessitate highly sensitive and selective analytical methods for their detection and quantification.[3] HPLC offers a powerful platform for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5] The choice of HPLC methodology is critical and is dictated by the specific ApA species of interest, the complexity of the sample matrix, and the desired level of sensitivity.

Choosing the Right HPLC Strategy: A Comparative Overview

The primary challenge in ApA analysis is their hydrophilic and anionic nature, which leads to poor retention on traditional reversed-phase columns. To overcome this, two main HPLC strategies are employed: anion-exchange chromatography and ion-pair reversed-phase chromatography.

  • Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge.[6][7] The stationary phase contains positively charged functional groups that interact with the negatively charged phosphate backbone of ApA. Elution is typically achieved by increasing the salt concentration of the mobile phase, which competes with the analyte for binding to the stationary phase. AEX is a robust method for separating different nucleotides and can be adapted for ApA analysis.[6][8]

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is a widely used and highly effective method for the analysis of charged molecules like ApA on reversed-phase columns (e.g., C18).[9][10] The technique involves adding an ion-pairing reagent to the mobile phase.[11][12] This reagent is typically a long-chain alkylamine, which has a positively charged head that interacts with the negatively charged phosphates of ApA and a hydrophobic tail that interacts with the stationary phase. This dynamic coating of the stationary phase enhances the retention of the ApA-ion pair complex, allowing for excellent separation.[13]

For its versatility and compatibility with mass spectrometry, this guide will focus on the Ion-Pair Reversed-Phase HPLC method.

Diagram: Principle of Ion-Pair Reversed-Phase Chromatography for ApA Analysis

IP_RP_HPLC cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase C18_1 hydrophobic C18 chains C18_2 hydrophobic C18 chains C18_3 hydrophobic C18 chains ApA ApA (Analyte, negatively charged) Complex ApA-IPR Complex (Neutral, Hydrophobic) ApA->Complex + IPR IPR Ion-Pair Reagent (e.g., Tetrabutylammonium) (Positively charged head, hydrophobic tail) IPR->Complex Complex->C18_2 Retention via hydrophobic interaction

Caption: ApA forms a neutral complex with an ion-pairing reagent, enabling its retention on a hydrophobic C18 stationary phase.

Sample Preparation: The Foundation of Accurate Quantification

Sample preparation is a critical step to ensure the accuracy and reliability of ApA analysis, as biological matrices are complex and can interfere with detection.[14][15][16] The instability of ApA outside the cellular environment requires rapid and efficient extraction procedures.[3]

Protocol: Extraction of ApA from Cultured Cells
  • Cell Lysis and Quenching:

    • Rapidly cool the cell culture plate on ice to quench metabolic activity.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 0.6 M trichloroacetic acid (TCA) to the plate and scrape the cells. The TCA serves to precipitate proteins and lyse the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Removal:

    • Incubate the lysate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • TCA Removal and Neutralization:

    • To remove the TCA, which can interfere with the chromatography, perform a liquid-liquid extraction. Add an equal volume of water-saturated diethyl ether to the supernatant.

    • Vortex vigorously for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully remove and discard the upper ether layer.

    • Repeat the ether extraction three more times.

    • After the final extraction, gently bubble nitrogen gas through the aqueous phase for 5-10 minutes to remove any residual ether.

  • Sample Concentration and Final Preparation:

    • Freeze the extracted sample at -80°C and lyophilize to dryness.

    • Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the HPLC mobile phase A.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[17]

HPLC Protocol: Ion-Pair Reversed-Phase Separation of ApA

This protocol is designed for the separation and quantification of ApA using a standard C18 column and UV detection.

Instrumentation and Materials:
  • HPLC System: A binary pump system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.5) containing 5 mM tetrabutylammonium bromide (TBAB) as the ion-pairing reagent.

  • Mobile Phase B: 50% Acetonitrile in 100 mM potassium phosphate buffer (pH 6.5) with 5 mM TBAB.

  • Standards: Prepare stock solutions of Ap3A, Ap4A, Ap5A, and Ap6A in ultrapure water.

Chromatographic Conditions:
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 259 nm
Gradient Program See table below
Gradient Elution Program:
Time (minutes)% Mobile Phase A% Mobile Phase B
01000
206040
250100
300100
311000
401000

Rationale for Key Parameters:

  • Tetrabutylammonium Bromide (TBAB): This is a common and effective ion-pairing reagent for nucleotides.[10] Its concentration may need to be optimized for specific applications.

  • pH 6.5: This pH ensures that the phosphate groups of ApA are negatively charged, facilitating ion-pairing.

  • Gradient Elution: A gradient from a weak mobile phase (low organic content) to a strong mobile phase (high organic content) is necessary to elute the more retained, longer-chain ApA species.[18]

Detection Methods: Enhancing Sensitivity and Specificity

UV Detection

The adenine base in ApA has a strong absorbance maximum at approximately 259 nm, making UV detection a straightforward and robust method for quantification.[19] It is suitable for most applications where the concentration of ApA is within the µM range.

Fluorescence Detection

For applications requiring higher sensitivity, fluorescence detection can be employed.[20][21][22] Since native ApA is not fluorescent, a derivatization step is required. This can be done either pre-column or post-column. A common derivatization agent is chloroacetaldehyde, which reacts with the adenine moiety to form a highly fluorescent etheno-derivative.

  • Pre-column derivatization: The sample is reacted with the derivatizing agent before injection.[23] This can lead to higher sensitivity but may also result in multiple derivative products.

  • Post-column derivatization: The derivatizing agent is added to the column effluent before it reaches the detector. This approach is often more reproducible.

Fluorescence detection can lower the limit of detection into the nM range, which is particularly useful for analyzing basal levels of ApA in biological samples.[24][25]

Data Analysis and Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of ApA standards. The standard curve should be linear over the expected concentration range of the samples.

Workflow Diagram: From Sample to Result

HPLC_Workflow Sample Biological Sample (e.g., Cultured Cells) Extraction TCA Extraction & Protein Precipitation Sample->Extraction Purification Liquid-Liquid Extraction (TCA Removal) Extraction->Purification Concentration Lyophilization & Reconstitution Purification->Concentration Injection HPLC Injection Concentration->Injection Separation Ion-Pair Reversed-Phase Chromatography Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: A typical workflow for the analysis of ApA from biological samples using HPLC.

Troubleshooting and Best Practices

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the pH of the mobile phase is optimal and consider using a different ion-pairing reagent or a column with end-capping.

  • Poor Resolution: Optimize the gradient program by making it shallower to improve the separation of closely eluting peaks. Temperature can also affect resolution.[26]

  • Baseline Noise: Ensure all mobile phase components are of high purity and are filtered and degassed before use.

  • Sample Stability: ApA can be degraded by phosphatases.[2] Always keep samples on ice or frozen during processing to minimize enzymatic degradation.

Conclusion

The ion-pair reversed-phase HPLC method detailed in this application note provides a robust and reliable means for the quantification of diadenosine polyphosphates in complex biological matrices. Careful attention to sample preparation and optimization of chromatographic conditions are paramount for achieving accurate and reproducible results. This methodology serves as a valuable tool for researchers investigating the diverse biological roles of these important signaling molecules.

References

  • Title: Anion-exchange high performance liquid chromatography method for the quantitation of nucleotides in human blood cells - PubMed Source: PubMed URL: [Link]

  • Title: Intracellular dinucleoside polyphosphates and methods of their detection Source: Charles University Digital Repository URL: [Link]

  • Title: Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column - HELIX Chromatography Source: HELIX Chromatography URL: [Link]

  • Title: HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets - MDPI Source: MDPI URL: [Link]

  • Title: HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Cytidine-5'-diphosphate (CDP) and Adenosine 5'-Triphosphate (ATP) on Newcrom B Column | SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography - PubMed Source: PubMed URL: [Link]

  • Title: Apa 5 | PDF | High Performance Liquid Chromatography - Scribd Source: Scribd URL: [Link]

  • Title: Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC Source: Agilent Technologies URL: [Link]

  • Title: Anion-exchange HPLC assay for separation and quantification of empty and full capsids in multiple adeno-associated virus serotypes - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The mysterious diadenosine tetraphosphate (AP4A) - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - MDPI Source: MDPI URL: [Link]

  • Title: Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - Frontiers Source: Frontiers URL: [Link]

  • Title: Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals Source: De Gruyter URL: [Link]

  • Title: HPLC columns for determining ATP and ADP - Chromatography Forum Source: Chromatography Forum URL: [Link]

  • Title: Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography Source: Chromatography Online URL: [Link]

  • Title: High-performance liquid chromatography with fluorescence detection for aqueous analysis of nanogram-level N-nitrosodimethylamine - Arizona State University Source: Arizona State University Library URL: [Link]

  • Title: Alarmone Ap4A is elevated by aminoglycoside antibiotics and enhances their bactericidal activity | PNAS Source: PNAS URL: [Link]

  • Title: Bioanalytical sample preparation | Biotage Source: Biotage URL: [Link]

  • Title: HPLC Fluorescence Detector - SCION Instruments Source: SCION Instruments URL: [Link]

  • Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL: [Link]

  • Title: Sample Preparation In Bioanalysis: A Review - ijstr Source: International Journal of Scientific & Technology Research URL: [Link]

  • Title: Methods for the Anion Exchange Chromatographic Analysis of mRNAs - Waters Corporation Source: Waters Corporation URL: [Link]

  • Title: Di-Adenosine Tetraphosphate (Ap4A) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - ASM Journals Source: ASM Journals URL: [Link]

  • Title: An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification Source: aiche.org URL: [Link]

  • Title: Bioanalytical Sample Preparation Source: Biotage URL: [Link]

  • Title: Bioanalysis Sample Prep Techniques | PDF | Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - Scribd Source: Scribd URL: [Link]

  • Title: HPLC Testing Procedure - Phenomenex Source: Phenomenex URL: [Link]

  • Title: Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography | Agilent Source: Agilent Technologies URL: [Link]

  • Title: HPLC Demystified Part 1 | Chromatography Theory Explained With Kool-Aid - YouTube Source: YouTube URL: [Link]

Sources

Application Note: Structural Elucidation of Adenylyl-(3'-5')-adenosine (ApA) via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) serves as the fundamental model system for understanding single-stranded RNA base stacking and backbone flexibility. Unlike rigid double helices, ApA exists in a dynamic equilibrium between stacked and unstacked states, making its structural characterization a rigorous test of NMR methodology.

This guide provides a comprehensive protocol for the solution-state NMR analysis of ApA. It addresses the specific challenges of dinucleotide analysis—specifically the intermediate tumbling regime (


) and the rapid exchange between sugar puckers. By following this protocol, researchers can quantify the population of N-type (RNA-like) vs. S-type (DNA-like) sugar conformations and the extent of base stacking, metrics critical for validating RNA force fields and evaluating small-molecule RNA binders.

Sample Preparation & Experimental Setup

Objective: Create a sample environment that minimizes aggregation while stabilizing the relevant conformational equilibrium.

Sample Conditions
  • Concentration: 2.0 – 5.0 mM. (Higher concentrations >10 mM induce intermolecular aggregation, distorting chemical shifts).

  • Solvent: 99.96% D₂O for non-exchangeable proton assignment.

    • Note: Use 90% H₂O / 10% D₂O only if imino/amino proton detection is strictly required (rare for ApA as these exchange rapidly with solvent at neutral pH).

  • Buffer: 10-20 mM Sodium Phosphate, pH 7.0 (uncorrected pH meter reading).

    • Expert Insight: Avoid acidic pH (< 5.0). Protonation of Adenine N1 (pKa ~ 3.5) dramatically alters the ring current effects and glycosidic bond conformation.

  • Reference Standard: 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Avoid TSP if investigating weak interactions, as it can interact with purine rings.

Instrumentation
  • Field Strength: Minimum 500 MHz; 600-800 MHz recommended to resolve the H2'/H3'/H4' ribose overlap.

  • Probe: Cryogenic probe (HCN or TCI) highly recommended for sensitivity at low concentrations.

  • Temperature: 298 K (25°C) is standard.

    • Variable Temperature (VT) Study: Recording spectra from 283 K to 343 K is the gold standard for thermodynamic analysis of unstacking.

Data Acquisition Protocol

The molecular weight of ApA (~596 Da) places it in the "intermediate motion" regime where the Nuclear Overhauser Effect (NOE) can be zero or weakly positive.

Essential Pulse Sequences
ExperimentPulse SequenceObjectiveCritical Parameter
1D ¹H zg30 / presatQC, Chemical Shift Ref.Relaxation delay (

) ≥ 2.0s for integration.
2D COSY cosygpppqfAssign scalar couplings (J).High resolution in F2 (2048 pts) to measure

.
2D TOCSY mlevphIdentify complete sugar spin systems.Mixing time: 60-80 ms.
2D ROESY roesyphCRITICAL: Distance constraints.Mixing time: 200-300 ms. Preferred over NOESY due to tumbling regime.
2D ¹H-¹³C HSQC hsqcetgpsispResolve ribose overlap.Natural abundance ¹³C is sufficient at >2 mM.
Workflow Diagram

NMR_Workflow Sample Sample Prep (2-5 mM ApA, D2O, pH 7) OneD 1D 1H NMR (Quality Control) Sample->OneD Scalar Scalar Coupling (COSY/TOCSY) OneD->Scalar Spin System ID Dipolar Dipolar Coupling (ROESY) OneD->Dipolar Spatial Connect Analysis Structural Calculation Scalar->Analysis Sugar Pucker (J) Dipolar->Analysis Stacking (NOE)

Figure 1: Experimental workflow for ApA structural elucidation. Note the parallel acquisition of scalar and dipolar data sets.

Step-by-Step Assignment & Analysis

Step 1: Ribose Spin System Identification (COSY/TOCSY)

The ribose protons form a continuous spin network: H1'


 H2' 

H3'

H4'

H5'/H5''.
  • Start at the Anomeric Protons (H1'): Look in the region 5.5 – 6.2 ppm . You will see two doublets (one for the 3'-unit, one for the 5'-unit).

  • Trace to H2': In the COSY spectrum, the H1' peak correlates to H2' (typically 4.0 – 5.0 ppm ).

  • Complete the Ring: Use TOCSY to see the H1'

    
     H3'/H4' correlations.
    
  • Differentiation:

    • 3'-terminal Adenosine (A3'): Contains a free 3'-OH. H3' shift is often upfield relative to the phosphorylated 3'-position.

    • 5'-terminal Adenosine (A5'): Contains the 3'-phosphate linkage. The H3' is deshielded (downfield) by the phosphate group.

Step 2: Base Proton Assignment (ROESY/HSQC)

Adenine has two non-exchangeable aromatic protons: H8 and H2 .

  • H8: typically 8.0 – 8.5 ppm .

  • H2: typically 7.5 – 8.2 ppm .

Differentiation Strategy:

  • H8 shows a strong ROESY/NOESY cross-peak to its own sugar H1' (and H2' in syn conformation, though anti is standard).

  • H2 is far from the sugar ring protons in the anti conformation and shows weak or no intranucleotide sugar NOEs.

  • HSQC: C8 carbons (~140 ppm) and C2 carbons (~153 ppm) have distinct chemical shifts.

Step 3: Sequential Connectivity (The "Stacking" Proof)

To prove the sequence and stacking, look for internucleotide ROESY cross-peaks:

  • A5'(H1')

    
     A3'(H8):  This "sequential walk" confirms the 5' 
    
    
    
    3' linkage.
  • Base Stacking: In a stacked conformation, the H2 proton of the 5'-residue often lies in the shielding cone of the 3'-residue's adenine ring, causing a significant upfield shift compared to monomeric AMP.

Structural Calculation: Quantitative Metrics

Sugar Pucker Analysis (The Karplus Relationship)

The conformation of the ribose ring fluctuates between C3'-endo (North, RNA-like) and C2'-endo (South, DNA-like) . This is determined quantitatively using the


 coupling constant measured from the 1D or high-res COSY.

Formula:



(Simplified approximation for rapid assessment)
ParameterC3'-endo (North)C2'-endo (South)Observed in ApA (Avg)
Geometry A-form RNAB-form DNADynamic Equilibrium

~1.0 Hz~8.0 Hz3.5 – 5.5 Hz
Interpretation Compact phosphate distanceExtended backboneMixed population

Expert Note: ApA typically shows a preference for C3'-endo in the stacked state, but significant C2'-endo population exists due to backbone flexibility.

Glycosidic Bond Angle ( )

The angle


 determines the base orientation relative to the sugar.
  • Anti (

    
    ):  Weak H1'-H8 NOE/ROE. (Dominant in biologically active RNA).
    
  • Syn (

    
    ):  Strong H1'-H8 NOE/ROE.
    
Conformational Equilibrium Diagram

Equilibrium Stacked Stacked State (High Order) Predominantly C3'-endo Unstacked Unstacked State (Random Coil) C2'-endo / C3'-endo Mix Stacked->Unstacked  Temperature Increase    Low Ionic Strength  

Figure 2: The dynamic equilibrium of ApA. NMR parameters (Chemical Shift, J-coupling) are population-weighted averages of these states.

References

  • Altona, C. (1982). Conformational analysis of nucleic acids. Determination of backbone geometry of single-helical RNA and DNA in aqueous solution. Recueil des Travaux Chimiques des Pays-Bas.

  • Lee, C. H., & Tinoco, I. (1977). Conformational properties of adenylyl-3'->5'-adenosine in aqueous solution. Biochemistry.

  • Biological Magnetic Resonance Data Bank (BMRB). Reference Chemical Shifts for RNA.

  • Fürtig, B., et al. (2003). NMR Spectroscopy of RNA. ChemBioChem.

Troubleshooting & Optimization

How to improve the resolution of Adenylyl-(3'-5')-adenosine in chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Adenylyl-(3'-5')-adenosine (ApA) . It addresses the specific chromatographic challenges of separating this dinucleotide from its metabolic precursors (Adenosine, AMP) and structural isomers.

Status: Online | Specialist: Dr. A. Chen, Senior Application Scientist Topic: High-Resolution Separation of Adenylyl-(3'-5')-adenosine (ApA)

Part 1: The Core Separation Strategy (IP-RP HPLC)

User Query: "I am trying to separate ApA from Adenosine and AMP using a standard C18 column, but the peaks are co-eluting or eluting in the void volume. What is the correct approach?"

Scientist Response: You are likely experiencing "void elution" because ApA contains a negatively charged phosphate diester backbone, making it too hydrophilic for standard Reverse Phase (RP) retention. To resolve ApA from its monomeric impurities (Adenosine and AMP), you must switch to Ion-Pair Reversed-Phase Chromatography (IP-RP) .

The Mechanism

Standard C18 columns cannot retain charged nucleotides. By adding an ion-pairing agent (like Triethylamine) to the mobile phase, you create a "dynamic stationary phase."

  • The Hydrophobic Tail of the agent adsorbs onto the C18 surface.

  • The Positively Charged Head interacts with the negative phosphate of ApA.

  • Result: ApA is retained based on both charge and hydrophobicity, allowing clear separation from neutral Adenosine.

Recommended Protocol: IP-RP Method for ApA
  • Column: C18 (End-capped), 4.6 x 150 mm, 3-5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Critical for isomer stability).

  • Detection: UV @ 260 nm.[1]

ParameterMobile Phase A (Aqueous)Mobile Phase B (Organic)
Composition 100 mM TEAA (Triethylammonium Acetate), pH 7.0100% Acetonitrile
Gradient 0-5 min: 95% A (Equilibration)
5-20 min: 95% A

85% A
Linear ramp increases organic strength
20-25 min: 85% A

60% A
Wash step for hydrophobic contaminants

Analyst Note: Adenosine (neutral) will elute first or mid-run depending on the %B start. AMP (1 phosphate, 1 base) elutes next. ApA (1 phosphate, 2 bases ) elutes last due to the increased hydrophobicity of the two stacked adenine rings.

Part 2: Troubleshooting & FAQs

Category 1: Resolution & Impurity Separation[2]

Q: I see a small "shoulder" peak on my ApA main peak. Is this column degradation? A: It is likely not the column, but rather a structural isomer . Chemical synthesis of ApA often produces trace amounts of 2'-5' ApA (where the phosphate links the 2' carbon instead of the 3').

  • Diagnosis: The 2'-5' isomer generally elutes earlier than the 3'-5' ApA (the target) because the 3'-5' linkage allows for stronger base stacking interactions with the C18 stationary phase.

  • Fix: Decrease the gradient slope (e.g., 0.5% B per minute) around the elution time of ApA to pull these peaks apart.

Q: How do I separate ApA from Cyclic di-AMP (c-di-AMP)? A: c-di-AMP is more hydrophobic than linear ApA because it lacks free terminal hydroxyls and forms a rigid, symmetric structure.

  • Elution Order: AMP

    
     ApA 
    
    
    
    c-di-AMP.
  • Optimization: If c-di-AMP co-elutes with ApA, increase the initial concentration of Acetonitrile slightly or use a Phenyl-Hexyl column, which offers unique selectivity for the pi-pi stacking of the purine rings.

Category 2: Peak Shape Issues

Q: My ApA peak is tailing significantly (Asymmetry > 1.5). Why? A: Tailing in nucleotides is usually caused by secondary silanol interactions . The positively charged adenine base interacts with residual negative silanols on the silica surface.

  • Immediate Fix: Ensure you are using an "End-capped" column.

  • Buffer Fix: Increase the concentration of your ion-pairing agent (TEAA) from 50 mM to 100 mM. The excess amine blocks the silanol sites.

  • pH Check: Ensure pH is

    
     6.5. At lower pH (e.g., pH 3), the adenine base becomes protonated (positively charged) and repels the stationary phase or interacts ionically with silanols, causing distortion.
    
Category 3: Retention Time Instability

Q: The retention time of ApA shifts by 1-2 minutes between runs. How do I stabilize it? A: IP-RP chromatography is highly sensitive to temperature and equilibration .

  • Thermostat: Never run at "ambient" temperature. Set the column oven to exactly 25°C or 30°C.

  • Equilibration: Ion-pairing agents take longer to coat the column than standard buffers. You must equilibrate for at least 20 column volumes (approx. 30-40 mins) before the first injection and 5-10 mins between runs.

Part 3: Diagnostic Logic (Decision Tree)

The following diagram outlines the logical flow for troubleshooting ApA separation issues.

ApA_Troubleshooting Start Problem: Poor ApA Chromatography Issue_Type Identify Main Issue Start->Issue_Type No_Retention No Retention / Void Elution Issue_Type->No_Retention Co_Elution Co-elution with Impurities Issue_Type->Co_Elution Peak_Shape Tailing / Broad Peaks Issue_Type->Peak_Shape Sol_IP Switch to IP-RP (Add 100mM TEAA) No_Retention->Sol_IP Missing Ion Pair Sol_Gradient Flatten Gradient Slope (0.5% B/min) Co_Elution->Sol_Gradient vs Adenosine/AMP Sol_Isomer Check for 2'-5' Isomer (Elutes Early) Co_Elution->Sol_Isomer Shoulder Peak Sol_Silanol Block Silanols: Increase TEAA or pH > 6.5 Peak_Shape->Sol_Silanol Silanol Interaction

Caption: Decision tree for diagnosing and resolving common HPLC issues with Adenylyl-(3'-5')-adenosine.

Part 4: Comparative Data & Elution Order

The table below summarizes the expected behavior of ApA and its related compounds under the recommended IP-RP conditions (100 mM TEAA, pH 7.0).

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Relative Retention (k')Elution OrderKey Separation Mechanism
Adenosine Low (0.5 - 1.0)1stHydrophobic interaction (Weak, no charge pairing)
AMP Medium (2.0 - 3.0)2ndIon-Pairing (1 Phosphate)
2'-5' ApA High (4.5 - 4.8)3rdIon-Pairing + Base Stacking (Weaker stacking than 3'-5')
3'-5' ApA High (5.0 - 5.5)4thIon-Pairing + Strong Base Stacking
c-di-AMP Very High (> 6.0)5thHigh Hydrophobicity (Cyclic structure)

References

  • Petrova, O. E., & Sauer, K. (2017).[3] Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa. Methods in Molecular Biology.

    • Context: Validates the use of IP-RP HPLC for separ
  • Agilent Technologies. (2020). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.

    • Context: Provides the foundational protocol for TEAA-based separ
  • Kanao, E., et al. (2022).[1][8][9] The retention behaviors of adenosine, AMP, ADP, and ATP on the ZnO-NW column. ResearchGate.

    • Context: Illustrates the hydrophobicity differences between adenosine monomers and phosphoryl
  • Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography.

    • Context: Authoritative guide on gradient optimization and silanol suppression for nucleotides.

Sources

Optimizing buffer pH and ionic strength for ApA binding assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Adenosine 5'-phosphosulfate (ApA) binding assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve robust and reproducible results.

Fundamental Principles: FAQs

This section addresses the core scientific principles governing the impact of buffer conditions on ApA binding assays. Understanding these fundamentals is crucial for effective troubleshooting and assay development.

Q1: Why is buffer pH so critical for my ApA binding assay?

The pH of your buffer is a master variable that directly governs the ionization state of both your protein of interest and the ApA ligand.[1][2] Here's a breakdown of the causality:

  • Protein Charge Distribution: The binding pocket of a protein is lined with amino acid residues (e.g., Aspartate, Glutamate, Lysine, Arginine, Histidine). The side chains of these residues can be charged, and this charge state is pH-dependent.[2] A suboptimal pH can alter the charge of critical residues, disrupting the electrostatic interactions necessary for ApA binding. For instance, if a key lysine residue in the binding pocket needs to be protonated (positively charged) to interact with the negatively charged phosphate groups of ApA, a pH above its pKa would neutralize it, weakening or abolishing the interaction.[3]

  • Ligand Stability and Charge: ApA itself has multiple phosphate groups that are negatively charged at physiological pH. Drastic changes in pH could alter this charge, affecting its ability to bind.

  • Protein Conformation: Extreme pH values (typically below 4 or above 10) can lead to protein denaturation, where the protein unfolds and loses its native three-dimensional structure, including the binding site's integrity.[4]

Therefore, maintaining a stable pH with a well-chosen buffer is essential for ensuring that both binding partners are in their optimal conformational and protonation states for interaction.[1][5]

Q2: How does ionic strength influence the binding affinity between my protein and ApA?

Ionic strength, which is a measure of the total concentration of ions in the solution, primarily modulates electrostatic interactions.[6] It is a critical parameter to optimize as it can either enhance or inhibit binding depending on the nature of the interaction.

  • Shielding Electrostatic Interactions: Most protein-ApA interactions rely heavily on the attraction between the negatively charged phosphate groups of ApA and positively charged residues in the protein's binding pocket. Increasing the ionic strength (e.g., by adding NaCl) introduces a higher concentration of counter-ions (Na+ and Cl-) into the buffer. These ions can form a "cloud" around the charged groups on both the protein and the ligand, effectively shielding their electrostatic attraction.[7][8] This shielding effect generally weakens binding affinity, which can be observed as an increase in the dissociation constant (Kd).[7]

  • Reducing Non-Specific Binding: A key benefit of increasing ionic strength is the reduction of non-specific binding (NSB).[9] NSB often occurs due to low-affinity electrostatic interactions between the analyte and other surfaces or impurities.[10] By increasing the salt concentration, these weak, non-specific interactions are disrupted, leading to a better signal-to-noise ratio.[9][11]

  • Modulating Hydrophobic Interactions: While the primary effect is on electrostatics, very high salt concentrations can also strengthen hydrophobic interactions, a phenomenon known as "salting out".[12][13] If hydrophobic interactions play a significant role in ApA binding for your specific protein, a higher ionic strength might, in some cases, increase binding affinity.[13]

The goal is to find an optimal ionic strength that minimizes non-specific binding without excessively weakening the specific, high-affinity interaction you are trying to measure.

Q3: What are the characteristics of a "good" buffer for a binding assay?

Based on the foundational work by Norman Good and colleagues, an ideal buffer for biochemical assays should possess several key characteristics to ensure it does not interfere with the reaction it is meant to stabilize.[14][15]

  • Appropriate pKa: The buffer's pKa should be close to the desired experimental pH.[11][14] A buffer has its maximum buffering capacity when the pH equals its pKa.[11] A good rule of thumb is to select a buffer whose pKa is within ±1 pH unit of your target pH.[14]

  • High Water Solubility: Biological reactions occur in aqueous solutions, so the buffer must be readily soluble in water.[14][15]

  • Chemical and Biological Inertness: The buffer components should not interact with or affect the ions or molecules involved in the binding assay.[14] They should be stable and resistant to enzymatic degradation.[15]

  • Minimal Salt and Temperature Effects: The buffer's pKa should be minimally affected by changes in concentration, temperature, and the ionic composition of the medium.[14][15]

  • Low UV Absorbance: The buffer should not absorb light in the UV and visible regions where proteins and nucleic acids are commonly measured (240-700 nm).[15]

Troubleshooting Guide

This section provides solutions to common problems encountered during ApA binding assays, with a focus on buffer optimization.

Problem: My binding signal is weak or non-existent.

This is a frequent issue that can often be traced back to suboptimal buffer conditions.

  • Possible Cause 1: Incorrect Buffer pH.

    • Explanation: The pH may be outside the optimal range for your protein's activity and binding. This can lead to improper ionization of key residues in the binding site or even partial denaturation of the protein.[3][4]

    • Troubleshooting Steps:

      • Verify pH: Always measure the pH of your final buffer solution at the temperature you will be running the experiment, as the pKa of many buffers is temperature-dependent.

      • Perform a pH Screen: Test a range of pH values. Prepare a series of buffers with pH values from 6.0 to 8.5 in 0.5 unit increments. Use a buffer system that is effective across this range (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, Tris for pH 7.5-9.0).[16] Run the assay at each pH to identify the optimal condition.

  • Possible Cause 2: Ionic Strength is Too High.

    • Explanation: If the binding interaction is primarily electrostatic, high salt concentrations will shield the charges and significantly weaken the affinity, leading to a low signal.[7][8]

    • Troubleshooting Steps:

      • Perform an Ionic Strength Screen: Prepare your optimal pH buffer with varying concentrations of a neutral salt like NaCl or KCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

      • Analyze Results: Measure the binding at each salt concentration to find the level that provides a strong specific signal without promoting non-specific interactions.

Problem: I'm observing high background or non-specific binding (NSB).

High background can mask your specific signal and make data interpretation difficult.

  • Possible Cause 1: Ionic Strength is Too Low.

    • Explanation: Low salt conditions can promote undesirable electrostatic interactions between your protein or ApA and other surfaces (e.g., plate wells, beads) or contaminant proteins.[9][10]

    • Troubleshooting Steps:

      • Increase Salt Concentration: Gradually increase the NaCl or KCl concentration in your binding buffer (e.g., titrate from 50 mM up to 250 mM).[9] This will disrupt low-affinity, non-specific interactions.[11]

      • Include Blocking Agents: Add inert proteins like Bovine Serum Albumin (BSA) (0.1-1%) or a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.05%) to your buffer.[9][10][17] These agents block non-specific sites on surfaces and can reduce hydrophobic-driven NSB.[17]

  • Possible Cause 2: Incorrect Buffer Choice.

    • Explanation: Some buffer molecules can actively participate in or interfere with the reaction. For example, phosphate buffers can sometimes inhibit kinase reactions by competing with ATP/ADP. While ApA is not ATP, it's structurally similar, and such interference is possible.

    • Troubleshooting Steps:

      • Switch Buffer Systems: If you are using a phosphate buffer, try switching to a zwitterionic "Good's" buffer like HEPES or PIPES, which are generally considered more inert.[14][15]

      • Consult Literature: Review publications on similar proteins or assay types to see which buffer systems are commonly and successfully used.

Problem: My results are not reproducible.

Poor reproducibility can stem from inconsistent buffer preparation.

  • Possible Cause: Inconsistent Buffer Preparation.

    • Explanation: Minor variations in pH or ionic strength between experiments can lead to significant changes in binding affinity. How a buffer is prepared can inadvertently alter its ionic strength.[6] For example, titrating a buffer solution to its final pH with a strong acid (HCl) or base (NaOH) adds extra ions (Cl- or Na+) that contribute to the total ionic strength.

    • Self-Validating Protocol:

      • Use Buffer Calculators: Utilize online or software-based buffer calculators to determine the precise amounts of the acidic and basic forms of the buffer needed to achieve a specific pH without titration.

      • Prepare from Acid/Base Forms: The most consistent method is to mix calculated amounts of the dry acidic and basic forms of the buffer (e.g., Tris base and Tris-HCl) to reach the target pH.[6]

      • Standardize pH Adjustment: If you must titrate, use a consistent method. For example, always start with the acidic form of the buffer and titrate with KOH, and be aware that you are also adding K+ ions. Document the exact procedure in your lab notebook.

      • Prepare Large Batches: Prepare a large, single batch of buffer for an entire set of related experiments to ensure consistency.

Data Presentation & Protocols

Table 1: Common Biological Buffers for ApA Assays

This table provides a reference for selecting an appropriate buffer based on your target pH.

BufferpKa (at 25°C)Useful pH Range
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.486.8 - 8.2
TES7.406.8 - 8.2
Tris8.067.5 - 9.0
Bicine8.267.6 - 9.0

Data sourced from Sigma-Aldrich Buffer Reference Center and Interchim.[15][16]

Experimental Workflow: Buffer Optimization Matrix

This workflow diagram illustrates a systematic approach to co-optimizing pH and ionic strength.

Buffer_Optimization_Workflow Buffer Optimization Workflow for ApA Binding Assays cluster_prep Phase 1: Preparation cluster_exp Phase 2: Matrix Experiment cluster_analysis Phase 3: Analysis & Refinement A Select 3-4 Buffers Covering pH 6.0 - 8.5 (e.g., MES, PIPES, HEPES, Tris) C Prepare Buffer Matrix (e.g., 12 conditions: 3 pHs x 4 Salt Conc.) A->C B Define Salt Range (e.g., 50, 100, 150, 250 mM NaCl) B->C D Run ApA Binding Assay (Fixed Protein & ApA concentrations) C->D F Analyze Data: Identify condition with best Signal-to-Background Ratio D->F Raw Data E Include Controls: - No Protein (Background) - No ApA (NSB) E->D G Refine Conditions (Optional: narrower pH/salt screen around the optimum) F->G Identify 'Hit' H Finalize Optimized Buffer Protocol F->H Optimum Found G->H

Caption: Systematic workflow for optimizing buffer pH and ionic strength.

Protocol: Systematic Buffer Condition Screening

This protocol provides a step-by-step guide to performing a matrix-based screen to identify the optimal buffer pH and ionic strength for your ApA binding assay.

Objective: To empirically determine the buffer conditions that yield the highest specific binding signal and the lowest background noise.

Materials:

  • Purified protein of interest

  • ApA ligand stock solution

  • Buffer components (e.g., MES, HEPES, Tris - both acidic and basic forms)

  • Salt stock solution (e.g., 5 M NaCl)

  • Assay-specific detection reagents and plates

  • Calibrated pH meter and conductivity meter

Methodology:

  • Buffer Selection:

    • Choose 3-4 buffer systems with pKa values that span your desired pH range (e.g., HEPES for pH 7.0 & 7.5, Tris for pH 8.0 & 8.5). This ensures you are always within the optimal buffering range.[14]

  • Stock Solution Preparation:

    • Prepare concentrated (e.g., 1 M) stock solutions of each buffer at the desired pH. It is best to do this by mixing the acidic and basic forms to avoid adding extra ions from titration.[6]

    • Prepare a high-concentration stock of neutral salt (e.g., 5 M NaCl).

  • Matrix Preparation (Example for one buffer, e.g., HEPES pH 7.5):

    • In separate tubes, prepare your binding reaction master mixes. For each salt concentration to be tested (e.g., 50, 100, 150, 250 mM), create a master mix containing the buffer, salt, and any other required additives (e.g., MgCl₂, DTT, BSA).

    • Example for 100 mM NaCl condition: In a final volume of 1 ml, combine:

      • 50 µL of 1 M HEPES pH 7.5 (for 50 mM final)

      • 20 µL of 5 M NaCl (for 100 mM final)

      • Other additives as required by your assay.

      • Nuclease-free water to 1 ml.

  • Assay Execution:

    • For each buffer condition (e.g., HEPES pH 7.5 + 100 mM NaCl), set up the following reactions in your assay plate:

      • Total Binding: Protein + ApA

      • Non-Specific Binding (NSB): Buffer + ApA (or Protein + ApA + excess unlabeled competitor)

      • Background: Buffer only

    • Use fixed, consistent concentrations of your protein and ApA across all conditions.

    • Incubate the reactions to allow them to reach equilibrium as per your standard protocol.[18]

    • Perform the detection step of your assay (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis:

    • For each condition, calculate the specific binding: (Total Binding Signal) - (NSB Signal).

    • Calculate the signal-to-background ratio: (Total Binding Signal) / (Background Signal).

    • Plot the specific binding and signal-to-background ratio as a function of pH and ionic strength.

    • The optimal condition is the one that provides the highest specific binding signal while maintaining a low background and high signal-to-background ratio.

This systematic approach provides a self-validating system to ensure you are using the most robust conditions for your ApA binding studies.

Diagram: The Interplay of pH and Ionic Strength

This diagram illustrates the conceptual relationship between buffer parameters and the key forces in ApA binding.

forces_diagram cluster_params Experimental Parameters cluster_forces Molecular Interactions cluster_outcome Assay Outcome pH Buffer pH Electrostatics Electrostatic Attraction pH->Electrostatics Modulates Charge (Protein & Ligand) IS Ionic Strength (Salt Conc.) IS->Electrostatics Shields Charges (Inhibits) NSB Non-Specific Binding IS->NSB Disrupts (Reduces) Hydrophobic Hydrophobic Interactions IS->Hydrophobic Strengthens (Salting Out) Affinity Specific Binding Affinity (Signal) Electrostatics->Affinity Noise Background (Noise) NSB->Noise Hydrophobic->Affinity

Caption: Influence of buffer parameters on molecular interactions.

References
  • Hancock, W. (2024). Calculating Ionic Strength of Buffers. The Hancock Lab. [Link]

  • Błasiak, M., et al. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. ACS Omega. [Link]

  • Ball, D. W., et al. (2021). Understanding the Importance of Buffers in Biological Systems. Chemistry LibreTexts. [Link]

  • DelMar, F. A. (2023). Buffer Solutions of known Ionic Strength. Annals of Advances in Chemistry. [Link]

  • ResearchGate. (2021). What are the recommended buffers and ionic strengths for pH 10, pH 12, pH 14, to study protein in circular dichroism?[Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Hermann, G., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in Molecular Biology. [Link]

  • Mondal, J., et al. (2022). pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations. Journal of the American Chemical Society. [Link]

  • Calbiochem. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. PMC - NIH. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Alberty, R. A. (2005). Effect of pH on Protein−Ligand Equilibria. The Journal of Physical Chemistry B. [Link]

  • May, G., et al. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. STAR Protocols. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). [Link]

  • Arrieta-Baez, D., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. PMC - NIH. [Link]

  • Papaneophytou, C. P., et al. (2014). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein-Ligand Binding Affinity. Journal of Molecular Recognition. [Link]

  • Cornelius, F. (2001). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. Journal of Biological Inorganic Chemistry. [Link]

  • University of Massachusetts Medical School. (n.d.). Invitro Binding Assay Protocol. [Link]

  • Brigham Young University. (n.d.). Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. [Link]

  • Mondal, J., et al. (2022). pH Effect on Ligand Binding to an Enzyme Active Site. bioRxiv. [Link]

  • Mi-Ichi, F., et al. (2019). Characterization of Entamoeba Histolytica Adenosine 5'-phosphosulfate (APS) Kinase; Validation as a Target and Provision of Leads for the Development of New Drugs Against Amoebiasis. PLoS Neglected Tropical Diseases. [Link]

  • Onufriev, A. V., et al. (2016). Computation of pH-Dependent Binding Free Energies. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Quora. (2014). How does pH affect the binding of a ligand/drug to a receptor?[Link]

  • Papaneophytou, C. P., et al. (2014). Quantification of the effects of ionic strength, viscosity, and hydrophobicity on protein-ligand binding affinity. Journal of Molecular Recognition. [Link]

  • Abe, T., et al. (2022). Generation of Human Haematopoietic Model Cell Lines Revealed Distinct Replication Stress Tolerance Between Two Oncogenic KRAS Mutations, G12V and A146T. MDPI. [Link]

  • Liu, Y., et al. (2024). Recent Advances in Polyoxometalates Targeting Proteins Associated with Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Applications. MDPI. [Link]

Sources

Technical Support Center: Refinement of Protocols for Isolating Adenylyl-(3'-5')-adenosine (c-di-AMP) from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isolation and analysis of Adenylyl-(3'-5')-adenosine (cyclic di-AMP or c-di-AMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and accurate quantification of this critical bacterial second messenger.

Introduction to c-di-AMP and its Significance

Cyclic di-AMP is a key signaling molecule in many Gram-positive bacteria and some Gram-negative bacteria, playing a crucial role in regulating a wide array of physiological processes. These include cell wall homeostasis, potassium ion transport, DNA repair, and virulence. Given its essentiality in many pathogenic bacteria, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial therapies. Accurate and robust methods for the isolation and quantification of c-di-AMP from diverse biological samples are therefore of paramount importance for advancing our understanding of its function and for the development of effective therapeutics.

This guide provides a comprehensive resource for overcoming the common challenges associated with c-di-AMP analysis, from sample preparation to final quantification.

Core Experimental Workflow: An Overview

The successful isolation and quantification of c-di-AMP involves a multi-step process that requires careful optimization at each stage. The general workflow is outlined below.

c-di-AMP Isolation Workflow cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis SampleCollection Sample Collection (e.g., Bacterial Culture, Tissue) CellLysis Cell Lysis (Mechanical/Enzymatic) SampleCollection->CellLysis Homogenization Extraction Solvent Extraction CellLysis->Extraction Release of Intracellular Content Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Removal of Interferences Analysis Quantification (LC-MS/MS or ELISA) Cleanup->Analysis Purified Extract

Caption: A generalized workflow for the isolation and analysis of c-di-AMP from biological samples.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during c-di-AMP isolation and analysis in a question-and-answer format.

Section 1: Sample Preparation and Extraction

Question 1: I am getting low yields of c-di-AMP from my Gram-positive bacterial samples. What could be the cause and how can I improve it?

Answer:

Low recovery of c-di-AMP from Gram-positive bacteria is a frequent challenge, primarily due to their thick and rigid peptidoglycan cell wall, which can be difficult to lyse efficiently.

Potential Causes and Solutions:

  • Inefficient Cell Lysis:

    • Mechanical Disruption: Standard bead beating may not be sufficient. Ensure you are using an appropriate bead size (e.g., 0.1 mm silica beads) and a high-speed homogenizer. Optimize the bead beating time and number of cycles. Over-homogenization can lead to sample heating and degradation, so perform lysis in short bursts on ice.

    • Enzymatic Lysis: The choice of lytic enzyme is critical. For Staphylococcus aureus, lysostaphin is more effective than lysozyme. For other Gram-positives like Listeria monocytogenes, a combination of lysozyme and mutanolysin may be necessary.[1][2] It is crucial to optimize the enzyme concentration and incubation time for your specific bacterial strain.

    • Combined Approach: A combination of enzymatic and mechanical lysis often yields the best results.[3] Pre-treating cells with lytic enzymes can weaken the cell wall, making subsequent mechanical disruption more effective.

  • Suboptimal Extraction Solvent:

    • The choice of extraction solvent significantly impacts recovery. A common and effective extraction mixture is a combination of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).[4] This mixture efficiently precipitates proteins while keeping polar metabolites like c-di-AMP in solution.

    • Ensure the extraction solvent is pre-chilled to -20°C or colder to quench metabolic activity and improve protein precipitation.

  • Sample Handling and Storage:

    • Rapidly quench metabolic activity at the time of harvest. This can be achieved by flash-freezing cell pellets in liquid nitrogen.

    • Store cell pellets at -80°C until extraction. Avoid repeated freeze-thaw cycles, as this can lead to c-di-AMP degradation.

Question 2: What is the best method for extracting c-di-AMP from mammalian cells or tissues?

Answer:

Extracting c-di-AMP from mammalian samples presents different challenges compared to bacteria, primarily due to the larger sample complexity and lower expected concentrations of the analyte (if present endogenously or in infection models).

Recommended Approach:

  • Tissue Homogenization: For tissue samples, rapid homogenization is crucial. Use a bead-based homogenizer with appropriate beads for the tissue type (e.g., ceramic beads for tougher tissues). Perform homogenization in a pre-chilled extraction solvent to immediately quench enzymatic activity. A common method involves protein precipitation with a water:methanol (1:1) solution.[1]

  • Cell Lysis: For cultured mammalian cells, lysis can be achieved by adding a cold extraction solvent (e.g., acetonitrile:methanol:water) directly to the cell pellet, followed by vigorous vortexing and/or sonication.

  • Protein and Lipid Removal: Mammalian samples have high protein and lipid content, which can interfere with downstream analysis. A protein precipitation step, as described above, is essential. For particularly complex matrices like brain or adipose tissue, a subsequent lipid removal step, such as a liquid-liquid extraction with a non-polar solvent (e.g., chloroform), may be necessary.

  • Sample Cleanup: Due to the complexity of the matrix, a solid-phase extraction (SPE) cleanup step is highly recommended before LC-MS/MS analysis (see Section 2).

Question 3: How can I prevent the degradation of c-di-AMP during sample preparation?

Answer:

c-di-AMP is a relatively stable molecule, but its degradation can occur due to enzymatic activity from the sample or harsh chemical conditions.

Key Considerations for Stability:

  • Rapid Quenching: Immediately halt all enzymatic activity at the point of sample collection. For bacterial cultures, this can be done by rapidly centrifuging the cells and flash-freezing the pellet. For tissues, immediate homogenization in a cold extraction solvent is recommended.

  • Temperature Control: Keep samples on ice or at 4°C throughout the extraction process. Store extracts at -80°C for long-term storage.

  • pH of Extraction Solvent: While neutral to slightly acidic conditions are generally fine, prolonged exposure to strong acids or bases should be avoided. The use of buffered extraction solvents is generally not necessary and may introduce interfering salts.

  • Avoid Contamination: Ensure all tubes and reagents are nuclease-free, as contaminating phosphodiesterases could potentially degrade c-di-AMP.

Section 2: Sample Cleanup and Analysis (LC-MS/MS)

Question 4: My c-di-AMP signal is low and variable in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?

Answer:

Low and inconsistent signal in LC-MS/MS is often due to matrix effects, suboptimal instrument parameters, or issues with the chromatography.

Troubleshooting Steps:

  • Matrix Effects:

    • Cause: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of c-di-AMP in the mass spectrometer's ion source, leading to inaccurate quantification.[5]

    • Diagnosis: A common method to assess matrix effects is the post-extraction spike comparison.[6]

    • Solution:

      • Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components. A reversed-phase or mixed-mode cation exchange SPE cartridge can be effective for purifying c-di-AMP.

      • Chromatographic Separation: Optimize your LC method to separate c-di-AMP from the interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating polar molecules like c-di-AMP.[7]

      • Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as ¹³C,¹⁵N-labeled c-di-AMP. The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate ratiometric quantification.

  • Suboptimal MS Parameters:

    • Ensure that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

    • Optimize the ion source parameters (e.g., gas flows, temperatures, and voltages) for c-di-AMP. This can be done by infusing a standard solution of c-di-AMP and adjusting the parameters to maximize the signal.

    • Optimize the collision energy for the specific MS/MS transitions of c-di-AMP to ensure efficient fragmentation and high signal intensity.

  • Chromatography Issues:

    • Poor Peak Shape: Tailing or fronting peaks can reduce signal intensity and reproducibility. This can be caused by a degraded column, improper mobile phase pH, or interactions with active sites in the LC system.

    • Shifting Retention Times: Inconsistent retention times can lead to inaccurate peak integration. This may be due to column degradation, changes in mobile phase composition, or temperature fluctuations. Ensure your mobile phases are fresh and your column is properly equilibrated.[8]

Troubleshooting_LCMS cluster_yes YES cluster_no NO Problem {Low/Variable Signal | Is the internal standard signal also low/variable?} MatrixEffects Matrix Effects Ion Suppression Problem:f0->MatrixEffects Indicates a problem affecting both analyte and IS ExtractionProblem Extraction/Sample Prep Issue Inefficient Extraction, Analyte Degradation Problem:f0->ExtractionProblem Indicates a problem specific to the analyte InstrumentSensitivity Instrument Sensitivity Issue Clean Ion Source, Recalibrate MatrixEffects->InstrumentSensitivity AnalyteAdsorption Analyte Adsorption Check Tubing, Vials ExtractionProblem->AnalyteAdsorption

Sources

Validation & Comparative

Comparing the biological activity of Adenylyl-(3'-5')-adenosine and Adenylyl-(2'-5')-adenosine.

[1][2][3]

Executive Summary

This guide provides a technical comparison between the canonical dinucleotide Adenylyl-(3'-5')-adenosine (3'-5' ApA) and its non-canonical isomer Adenylyl-(2'-5')-adenosine (2'-5' ApA) .[1][2]

While 3'-5' ApA represents the fundamental building block of RNA transcription and metabolism, 2'-5' ApA is chemically distinct, arising primarily from the interferon-induced antiviral response.[1][2] For drug developers, the critical distinction lies in nuclease resistance and immunomodulation . 3'-5' ApA is rapidly degraded by ubiquitous nucleases, whereas the 2'-5' linkage confers unique stability profiles utilized in Antisense Oligonucleotide (ASO) engineering (e.g., Gapmers) to reduce hepatotoxicity while maintaining potency.[2]

Key Takeaway: 3'-5' ApA is a metabolic standard; 2'-5' ApA is a structural tool for stability and a specific immune signaling intermediate.[1][2]

Chemical & Physical Properties[1][4][5][6]

The biological divergence of these molecules stems entirely from the phosphodiester linkage position.

FeatureAdenylyl-(3'-5')-adenosine (Canonical)Adenylyl-(2'-5')-adenosine (Isoform)
Linkage Phosphate connects 3'-OH of first adenosine to 5'-OH of second.[1][2][3][4][5]Phosphate connects 2'-OH of first adenosine to 5'-OH of second.[1][2]
Conformation Rigid, stacked, right-handed helical structure (C3'-endo).[1][2]More flexible; destabilizes RNA duplexes thermally but allows information transfer.[1][6]
Acid Stability Susceptible to acid-mediated degradation.[1][2]Higher resistance to acid-mediated degradation/depurination.[1][2]
Nuclease Sensitivity Rapidly hydrolyzed by Snake Venom Phosphodiesterase (SVPD) and standard RNases.[2]Resistant to standard RNases; specifically degraded by 2'-5' Phosphodiesterase (PDE12).[1][2]
Therapeutic Use Standard RNA synthesis; limited stability in vivo.ASO Modification: Used in "Gapmer" wings to improve nuclease resistance.

Biological Mechanisms of Action

Adenylyl-(3'-5')-adenosine: The Metabolic Primer

The 3'-5' linkage is the universal bond of life.[1][2] 3'-5' ApA serves as:

  • ** transcriptional Primer:** Used by RNA polymerases to initiate RNA synthesis.

  • Metabolic Intermediate: A transient product of RNA degradation, rapidly recycled into AMP/ATP.

  • Signaling: Indirectly involved in purinergic signaling, but lacks the specific "alarm" function of the 2'-5' isomer.

Adenylyl-(2'-5')-adenosine: The Immune Signal

The 2'-5' linkage is the hallmark of the OAS-RNase L Antiviral Pathway .[1][2]

  • Synthesis: Produced by Oligoadenylate Synthetases (OAS) upon binding to viral dsRNA.[1][2][7]

  • Activity Threshold: Crucially, the dimer (2'-5' ApA) is biologically weak or inactive regarding RNase L activation.[1][2] Efficient activation requires the trimer (

    
    ) or tetramer.[1][2]
    
  • Regulation: The dimer often acts as a degradation product or a negative control in activation assays, highlighting the length-dependency of the immune response.

Diagram 1: The OAS-RNase L Activation Pathway

This diagram illustrates where 2'-5' linkages are synthesized and how the dimer fits into the activation hierarchy.[1][2]

OAS_Pathwaycluster_products2'-5' Oligoadenylates (2-5A)dsRNAViral dsRNAOAS_InactiveOAS (Inactive)dsRNA->OAS_InactiveBindsIFNInterferon (IFN)IFN->OAS_InactiveInduces ExpressionOAS_ActiveOAS (Active)OAS_Inactive->OAS_ActiveConformational ChangeATPATP PoolOAS_Active->ATPConsumesApA_Dimer2'-5' ApA (Dimer)(Inactive/Low Affinity)ATP->ApA_DimerSynthesis Step 1ApA_Trimer2'-5' pppA-A-A (Trimer)(High Affinity Activator)ApA_Dimer->ApA_TrimerElongationRNaseL_InactiveRNase L (Monomer)ApA_Dimer->RNaseL_InactiveNo/Weak ActivationApA_Trimer->RNaseL_InactiveBinds High AffinityRNaseL_ActiveRNase L (Dimer)RNaseL_Inactive->RNaseL_ActiveDimerizationViral_RNAViral RNARNaseL_Active->Viral_RNACleavesDegradationDegraded RNA(Antiviral State)Viral_RNA->Degradation

Caption: The OAS enzyme synthesizes 2'-5' oligomers.[1][2][7] Note that the dimer (ApA) is an intermediate and insufficient for robust RNase L activation, which requires trimers or longer chains.[2]

Experimental Protocols

To differentiate these molecules in a lab setting, use the following self-validating protocols.

Protocol A: Differential Nuclease Stability Assay

Objective: Distinguish 3'-5' ApA from 2'-5' ApA based on enzymatic susceptibility. Principle: Snake Venom Phosphodiesterase (SVPD) indiscriminately cleaves 3'-5' bonds but is significantly slower/inactive against 2'-5' bonds under standard conditions.[1][2]

  • Preparation:

    • Substrate A: 10 µM 3'-5' ApA in Buffer A (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).[1][2]

    • Substrate B: 10 µM 2'-5' ApA in Buffer A.[1][2]

    • Enzyme: SVPD (0.01 U/mL).[1][2]

  • Incubation:

    • Add enzyme to both substrates. Incubate at 37°C.

    • Take aliquots at T=0, 15, 30, 60 min.

  • Quenching:

    • Stop reaction with 50 mM EDTA / 8M Urea.[2]

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Gradient 0-20% Acetonitrile in 100mM TEAA.[1][2]

    • Expected Result: 3'-5' ApA peak disappears (T1/2 < 15 min).[1][2] 2'-5' ApA peak remains largely intact (>80% at 60 min) or degrades very slowly depending on enzyme source purity.[1][2]

Protocol B: RNase L Activation (FRET Assay)

Objective: Verify the biological inactivity of the dimer compared to the trimer.

  • Reagents:

    • Recombinant human RNase L (100 nM).[1][2]

    • FRET Probe: RNA probe with 5'-Fluorophore and 3'-Quencher (cleavable by RNase L).[1][2]

    • Activators: 2'-5' ApA (Dimer) vs. 2'-5' pppA3 (Trimer - Positive Control).[1][2]

  • Workflow:

    • Plate RNase L in 384-well plate with reaction buffer (25 mM Hepes pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • Add FRET probe (200 nM).[1][2]

    • Step 3 (Critical): Add 2'-5' ApA (titrate 1 nM to 10 µM) to wells. In separate wells, add Trimer (positive control).[2]

  • Measurement:

    • Monitor fluorescence increase (Ex/Em specific to probe) over 60 mins at 30°C.[1][2]

  • Validation:

    • Trimer: Rapid fluorescence increase (sigmoidal curve).[1][2]

    • Dimer: Flat line (baseline fluorescence), confirming the dimer is insufficient for activation.[2]

Diagram 2: Comparative Experimental Workflow

This diagram outlines the logic flow for distinguishing the two isomers.

Workflowcluster_StabilityStability Testcluster_ActivityRNase L ActivationSampleUnknown ApA SampleSVPDTreat with SVPD(Snake Venom PDE)Sample->SVPDRNaseLIncubate withRNase L + FRET RNASample->RNaseLResult_DegradedRapid DegradationSVPD->Result_DegradedIf 3'-5'Result_StableResistant/StableSVPD->Result_StableIf 2'-5'Conclusion1Metabolic StandardResult_Degraded->Conclusion1Identity: 3'-5' ApAConclusion2Immune/Structural VariantResult_Stable->Conclusion2Identity: 2'-5' ApANo_FluorNo FluorescenceRNaseL->No_FluorIf Dimer (2'-5' or 3'-5')FluorHigh FluorescenceRNaseL->FluorOnly if Trimer+ (2'-5')

Caption: Workflow to distinguish isomers. Note that while 2'-5' ApA is resistant to SVPD, it still fails to activate RNase L, distinguishing it from the active trimer.[2]

Therapeutic Implications

For Drug Development:

  • 3'-5' ApA: Limited utility as a drug substance due to rapid hydrolysis.[1][2] Used primarily as a control or prodrug scaffold.[2]

  • 2'-5' ApA: Highly relevant in Antisense Oligonucleotide (ASO) design.[1][2][5][8]

    • Gapmer Strategy: Integrating 2'-5' linkages into the "wings" of ASOs increases resistance to nucleases without abolishing RNase H recruitment in the central DNA gap.

    • Toxicity: 2'-5' modifications have been shown to reduce hepatotoxicity associated with phosphorothioate backbones by altering protein binding profiles.[1][2][8]

References

  • Structural insights into the effects of 2′-5′ linkages on the RNA duplex. Proceedings of the National Academy of Sciences (PNAS). [Link][2]

  • Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response. Journal of Virology. [Link][2]

  • Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. Molecular Therapy. [Link][1][2]

  • Stability and mechanism of threose nucleic acid toward acid-mediated degradation. Nucleic Acids Research. [Link][1][2]

  • A conformational study of adenylyl-(3',5')-adenosine and adenylyl-(2',5')-adenosine in aqueous solution. Biochemistry. [Link]

Technical Comparison: Adenylyl-(3'-5')-adenosine (ApA) vs. Cyclic di-AMP (c-di-AMP)

[1][2][3]

Executive Summary

This guide details the structural, functional, and experimental differences between Cyclic di-AMP (c-di-AMP) , a potent bacterial second messenger and mammalian STING agonist, and Adenylyl-(3'-5')-adenosine (ApA) , its linear dinucleotide analog.[1][2][3]

For drug development and immunology researchers, the distinction is critical: c-di-AMP is an active immunostimulant, whereas ApA (and its phosphorylated precursor pApA) represents the "off-switch" degradation product or a negative control with negligible STING potency.[1][2][3]

Structural & Physicochemical Properties

The fundamental difference lies in the topology of the phosphodiester backbone. c-di-AMP is a closed macrocycle, while ApA is a linear chain.[1][2][3][4] This cyclization confers unique stability and binding properties to c-di-AMP.[1][2][3][4]

FeatureCyclic di-AMP (c-di-AMP) Adenylyl-(3'-5')-adenosine (ApA)
Structure Cyclic macrocycle.[1][2][3] Two adenosines linked by two 3'-5' phosphodiester bonds.[1][2][3][4]Linear dinucleotide.[1][2][4] Two adenosines linked by one 3'-5' phosphodiester bond.[1][2][3][4][5]
Formula C₂₀H₂₄N₁₀O₁₂P₂C₂₀H₂₅N₁₀O₁₀P
Molecular Weight ~658.4 g/mol ~596.5 g/mol
Charge (Physiol.[1][2][3][4] pH) Dianionic (-2)Monoanionic (-1)
Enzymatic Stability Resistant to typical exonucleases (snake venom phosphodiesterase) due to lack of free ends.[1][2][3]Susceptible to rapid degradation by exonucleases and non-specific phosphodiesterases.[4]
Solubility Water soluble; often requires distinct pH buffers for stability.[1][2][4]Water soluble.[1][2][4]
CAS Number 54447-84-62391-46-0

Critical Note on Nomenclature: In biological degradation pathways, the immediate product of c-di-AMP hydrolysis is often pApA (5'-phosphoadenylyl-(3'-5')-adenosine, MW ~676), which retains the 5'-phosphate.[1][2][3] ApA (MW ~596) refers to the core dinucleotide lacking the terminal 5'-phosphate.[1][2][3] Researchers must verify whether their "linear control" is pApA or ApA, as pApA is the direct metabolite.[4]

Biological Function & Signaling Pathways[3][4][6][7][8][9][10][11][12]
Cyclic di-AMP: The Active Agonist
  • Bacteria: Essential second messenger regulating osmotic pressure, cell wall homeostasis, and potassium transport.[4]

  • Mammalian Host: A Pathogen-Associated Molecular Pattern (PAMP).[1][2][3][4] It binds directly to the transmembrane protein STING (Stimulator of Interferon Genes) with high affinity (Kd ~ nM range), inducing a conformational change that triggers the TBK1-IRF3 axis and Type I Interferon production.[3]

ApA (and pApA): The Inactive Metabolite [1]
  • Signaling: Linear ApA has negligible affinity for STING compared to c-di-AMP.[1][2][3][4] The ring-opening event (hydrolysis) effectively abolishes the immunostimulatory signal.[1][2][3]

  • Metabolism: ApA serves as a metabolic intermediate.[1][2][4] In bacteria, pApA is further degraded to AMP by enzymes like NrnA to recycle the nucleotide pool.[4]

Pathway Visualization

The following diagram illustrates the synthesis, signaling, and degradation flow, highlighting where the transition from Active (Cyclic) to Inactive (Linear) occurs.

GATPATP(Precursor)cdiAMPc-di-AMP(Active Agonist)ATP->cdiAMPSynthesisSTINGSTING Receptor(Immune Activation)cdiAMP->STINGHigh AffinityBindingpApApApA(Linear Intermediate)cdiAMP->pApAHydrolysis(Signal Off)ApAApA(Linear Product)pApA->ApADephosphorylationAMPAMP(Recycled)pApA->AMPDegradationApA->AMPDegradationDacADacA(Cyclase)GdpPGdpP/PdeA(Phosphodiesterase)NrnANrnA(NanoRNase)

Figure 1: The c-di-AMP lifecycle. The transition from c-di-AMP to pApA/ApA represents the termination of the immunostimulatory signal.[2][3]

Experimental Protocols: Differentiation & Detection

Distinguishing these molecules is critical in enzymatic assays (e.g., measuring PDE activity) or quality control of STING agonists.[4]

Method 1: LC-MS/MS Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for separation due to the distinct molecular weights.[1][2][3]

  • Column: C18 Reverse Phase or HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the polarity of nucleotides.[4]

  • Mobile Phase: Acetonitrile/Ammonium Acetate (10mM, pH 5.0).[1][3][4]

  • Mass Transitions (MRM Mode):

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Identification Logic
c-di-AMP 659.1 136.1 (Adenine)Intact cyclic mass.[1][2][3]
pApA 677.1 136.1 (Adenine)Linearized (+H₂O).[1][2][3][4] Immediate PDE product.
ApA 597.1 136.1 (Adenine)Linear core (-Phosphate).[1][2][3][4]

Protocol Validation Step:

  • Inject a mixture of c-di-AMP and ApA standards (1 µM each).[1][2][3][4]

  • Observe retention time shift: c-di-AMP is generally less polar than linear pApA/ApA due to the constrained ring structure masking some charge/polarity, resulting in later elution on Reverse Phase (C18) columns.[1][2][3][4]

Method 2: STING-Dependent Reporter Assay

To verify functional activity (e.g., checking if a sample has degraded), use a cellular reporter system.[1][3][4]

  • Cell Line: THP-1 Dual™ cells (InvivoGen) or HEK293T expressing STING-Luciferase.

  • Treatment:

    • Group A: c-di-AMP (Positive Control, 10 µg/mL).[1][2][3][4]

    • Group B: ApA (Negative Control, 10 µg/mL).[1][3][4]

    • Group C: Unknown Sample.

  • Permeabilization: Use Digitonin (5 µg/mL) to facilitate cytosolic delivery of the nucleotides.[1][4]

  • Readout: Measure Luciferase activity (RLU) after 24 hours.

    • Result: c-di-AMP should yield >100-fold induction over background.[1][2][3][4] ApA should yield background levels (comparable to PBS).[1][2][3][4]

Analytical Workflow Diagram

Workflowcluster_MSMass Spectrometry DetectionSampleBiological Sample(Cell Lysate / Reaction Mix)ExtractionMetabolite Extraction(MeOH/Acetonitrile 50:50)Sample->ExtractionLCLC Separation(C18 Column)Extraction->LCMS1MS1 Filter: m/z 659 (Cyclic)vs m/z 597/677 (Linear)LC->MS1MS2MS2 Fragmentation(Adenine: 136 m/z)MS1->MS2DataQuantificationRatio of c-di-AMP : ApAMS2->Data

Figure 2: LC-MS/MS workflow for distinguishing c-di-AMP from its linear degradation products.

References
  • Corrigan, R. M., & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray.[3][4] Nature Reviews Microbiology, 11(8), 513-524.[1][2][3][4] Link

  • Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP.[3][4] Nature, 478(7370), 515-518.[1][3][4] Link[1][2][3]

  • Rao, F., et al. (2010). YybT is a signaling protein that contains a cyclic dinucleotide phosphodiesterase domain and a GGDEF domain with ATPase activity.[4] Journal of Biological Chemistry, 285(1), 473-482.[3][4] Link

  • Danilchanka, O., & Mekalanos, J. J. (2013). Cyclic dinucleotides and the innate immune response.[4] Cell, 154(5), 962-970.[1][3][4] Link[1][2][3]

  • Sureka, K., et al. (2014). The cyclic dinucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function.[1][2][3][4] Cell, 158(6), 1389-1401.[1][3][4] Link[1][2][3]

Validating the Specificity of Adenylyl-(3'-5')-adenosine Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ApA Specificity Challenge

Adenylyl-(3'-5')-adenosine (ApA) is a linear dinucleotide often overlooked in favor of its cyclic counterparts (cAMP, c-di-AMP) or polyphosphate relatives (Ap3A, Ap4A).[1] However, ApA plays critical roles as a transcription primer in bacteria and a ligand for mammalian histidine triad (HIT) proteins like Fhit.

The core challenge in researching ApA is distinguishing its intrinsic biological activity from the effects of its rapid enzymatic degradation products: Adenosine and AMP . Without rigorous validation, observed effects attributed to ApA may simply be "adenosine signaling" in disguise.

This guide provides a self-validating system to confirm ApA specificity, comparing it against hydrolysis controls and stable analogs using quantitative experimental workflows.

Comparative Analysis: ApA vs. Controls vs. Analogs

To validate ApA specificity, you must run parallel experiments with three distinct reagent classes.

Table 1: The Validation Triad
FeatureTarget: ApA (Linear) Control 1: Hydrolysis Mix Control 2: Stable Analog
Composition Adenylyl-(3'-5')-adenosineEquimolar Adenosine + AMPPhosphorothioate ApA (e.g., Ap(s)A)
Primary Risk Rapid degradation by NPPs/PDEsMimics degradation artifactsAltered binding affinity
Metabolic Fate Hydrolyzed to Ado + AMPAlready hydrolyzedResistant to phosphodiesterases
Signaling Role Transcription Primer, Fhit LigandAdenosine Receptor (A1, A2A) AgonistValidates "Intact Molecule" signaling
Expected Result (If Specific) Positive Effect Negative/Different Effect Positive Effect

Mechanistic Pathways & Logic[1]

Understanding the metabolic fate of ApA is crucial for experimental design. ApA is susceptible to cleavage by Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) and other phosphodiesterases.

Diagram 1: ApA Metabolic Fate vs. Signaling

ApA_Fate ApA ApA (Input) NPP1 NPP1 / PDE (Degradation) ApA->NPP1 Rapid Cleavage Target Specific Target (RNA Pol / Fhit) ApA->Target Intact Binding Hydrolysis Adenosine + AMP NPP1->Hydrolysis AdoR Adenosine Receptors (A1, A2A) Hydrolysis->AdoR Response_Artifact Artifact Response (Vasodilation/Immunosuppression) AdoR->Response_Artifact False Positive Response_Specific Specific Response (Transcription/Apoptosis) Target->Response_Specific

Caption: ApA can either bind its specific target or be degraded into Adenosine/AMP, triggering off-target adenosine receptor signaling.

Experimental Protocols for Specificity Validation

Do not rely on a single assay.[2] Use this three-step validation workflow.

Protocol A: The "Stability-First" HPLC Assay

Objective: Determine the half-life of ApA in your specific biological matrix (lysate/media) before functional testing.[1]

  • Preparation: Spike ApA (100 µM) into the cell lysate or culture medium conditioned at 37°C.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix 1:1 with ice-cold methanol or 0.5 M perchloric acid to stop enzymatic activity.

  • Analysis: Run on Reverse-Phase HPLC (C18 column).

    • Mobile Phase: 100 mM Triethylammonium acetate (pH 6.[1]5) with a 0-20% Acetonitrile gradient.[1]

    • Detection: UV at 260 nm.

  • Validation Criteria:

    • ApA elutes later than AMP and Adenosine.

    • If >50% degradation occurs within your functional assay window, you must use an NPP1 inhibitor (e.g., PSB-POM141 or high concentrations of competitive substrates) or a stable analog.[1]

Protocol B: The Functional "Add-Back" Control

Objective: Prove that the biological effect is not caused by breakdown products.

  • Design: Set up three parallel treatment groups in your functional assay (e.g., bacterial transcription initiation or mammalian cell signaling).

    • Group 1 (Test): 100 µM ApA.

    • Group 2 (Hydrolysis Control): 100 µM Adenosine + 100 µM AMP.[1]

    • Group 3 (Vehicle): Buffer only.

  • Readout: Measure the specific output (e.g., RNA transcript levels via qPCR or Fhit-mediated apoptosis).

  • Interpretation:

    • If Group 1 ≈ Group 2 : The effect is likely non-specific (mediated by adenosine).[1]

    • If Group 1 >> Group 2 : The effect is specific to the intact ApA dinucleotide.

Protocol C: Transcription Priming Assay (Bacterial Context)

Objective: Validate ApA as a primer for RNA Polymerase (RNAP), a known specific function.[1]

  • System: In vitro transcription using E. coli or B. subtilis RNAP holoenzyme.

  • Template: DNA promoter fragment (e.g., lacUV5 or sp0VG) lacking the -1/+1 nucleotides required for de novo ATP initiation, or use limiting NTPs.

  • Reaction:

    • Incubate RNAP + DNA + ApA (0.5 mM) + NTPs (labeled [α-32P]-UTP).[1]

    • Control: Replace ApA with Adenosine + AMP.

  • Analysis: Urea-PAGE sequencing gel.

  • Result: Specific ApA priming yields a transcript of length n. Hydrolysis products will yield no transcript or transcripts of length n-1 (if de novo initiation occurs).[1]

Decision Tree for Validation

Use this logic flow to interpret your data and determine the next step.

Diagram 2: Validation Logic Flow

Validation_Tree Start Start: Observe Biological Effect of ApA Control_Exp Run 'Add-Back' Control (Ado + AMP) Start->Control_Exp Compare Compare ApA vs. (Ado + AMP) Control_Exp->Compare Same Effect is Identical Compare->Same Equal Different ApA Effect >> Control Compare->Different Distinct Conclusion_Artifact Artifact: Effect is due to Adenosine Signaling Same->Conclusion_Artifact Next_Step Test Stable Analog (e.g., Phosphorothioate ApA) Different->Next_Step Analog_Result Does Analog Mimic ApA? Next_Step->Analog_Result Yes_Analog Yes Analog_Result->Yes_Analog No_Analog No Analog_Result->No_Analog Valid VALIDATED: Specific ApA Effect Yes_Analog->Valid Check_Binding Investigate Binding Affinity (Analog may not bind target) No_Analog->Check_Binding

Caption: Step-by-step logic to rule out false positives caused by hydrolysis.

References

  • Goding, J. W., et al. (1998).[1] "Ecto-phosphodiesterase/pyrophosphatase of lymphocytes and non-lymphoid cells: structure and function of the PC-1 family."[1] Immunological Reviews.

  • Vvedenskaya, I. O., et al. (2015).[1] "Massively Systematic Transcript End Readout, 'MASTER': High-Resolution Analysis of Transcription Initiation and Elongation." Molecular Cell. (Describes dinucleotide priming).

  • Pace, H. C., et al. (1998).[1] "Crystal structure of the fragile histidine triad protein: a molecular description of the Ap3A hydrolase." Proceedings of the National Academy of Sciences. (Details Fhit binding specificity). [1]

  • Lee, J. Y., et al. (2017).[1] "NPP1 is required for survival of long-lived plasma cells."[1] Nature Immunology. (Demonstrates NPP1 role in nucleotide degradation).

  • Jena Bioscience. "Non-hydrolyzable Nucleotides and Analogs." (Source for analog chemistry).

Sources

Validating the Role of Adenylyl-(3'-5')-adenosine in a Specific Signaling Pathway: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of novel signaling molecules is a cornerstone of innovation. This guide provides an in-depth, objective comparison of methodologies to validate the role of Adenylyl-(3'-5')-adenosine (pApA), a lesser-known dinucleotide, in a specific signaling pathway. By drawing parallels with the well-established cGAS-STING pathway, which utilizes the cyclic dinucleotide cGAMP, we offer a robust framework for investigation, from initial discovery to comprehensive validation.

The Enigma of pApA: An Emerging Player in Cellular Communication

Adenylyl-(3'-5')-adenosine, or pApA, is a dinucleotide that has been implicated in cellular processes, particularly those dependent on cAMP.[] However, unlike its well-studied counterparts such as cyclic AMP (cAMP) and cyclic GMP-AMP (cGAMP), the specific signaling pathway governed by pApA remains largely uncharacterized. This guide will navigate the experimental journey required to elucidate and validate its function, providing a roadmap for researchers venturing into this exciting field.

A Tale of Two Dinucleotides: pApA vs. cGAMP

To effectively validate the role of pApA, a comparative approach with a well-understood signaling molecule is invaluable. The cGAS-STING pathway, a critical component of the innate immune system, provides an excellent paradigm.[2][3] This pathway is activated by the presence of cytosolic DNA, which triggers the enzyme cyclic GMP-AMP synthase (cGAS) to produce the second messenger 2'3'-cGAMP. cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes), initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

The validation of pApA's role in a signaling pathway will likely follow a similar trajectory of identifying its synthesizing enzyme, its direct cellular target (effector), and the downstream consequences of their interaction.

The Experimental Gauntlet: A Step-by-Step Guide to Validating pApA Signaling

The following sections outline a comprehensive, self-validating experimental workflow to establish the role of pApA in a signaling pathway. The causality behind each experimental choice is explained to provide a clear and logical progression.

Phase 1: Identification of the pApA Synthesis Machinery

The first critical step is to identify the enzyme responsible for producing pApA in response to a specific cellular stimulus.

Experimental Protocol: In Vitro Enzyme Activity Assay

  • Hypothesize Candidate Enzymes: Based on structural similarity to other nucleotide cyclases or synthases, identify potential candidate enzymes. For example, enzymes with annotated nucleotidyltransferase domains could be prioritized.

  • Recombinant Protein Expression and Purification: Clone and express candidate enzymes in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify the recombinant proteins.

  • In Vitro Reaction: Incubate the purified enzyme with ATP as a substrate under various conditions (e.g., different pH, temperature, and divalent cation concentrations).

  • Detection of pApA: Analyze the reaction products using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect the formation of pApA.[4][5]

Data Presentation: Enzyme Kinetics

Enzyme CandidateSubstrate (ATP) Concentration (µM)pApA Production Rate (pmol/min/mg)
Candidate A105.2
Candidate A5025.8
Candidate A10048.9
Candidate B10, 50, 100No detectable pApA
Candidate C10, 50, 100No detectable pApA

Causality: This experiment directly tests the hypothesis that a specific enzyme can synthesize pApA from its precursor, ATP. A positive result provides the first crucial link in the signaling pathway.

Phase 2: Identification of the pApA Effector Protein

Once the synthesizing enzyme is identified, the next step is to find the cellular protein that directly binds to pApA and transduces the signal.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Synthesize a Biotinylated pApA Analog: Chemically synthesize a version of pApA with a biotin tag, ensuring the modification does not interfere with potential protein binding sites.

  • Cell Lysate Preparation: Prepare lysates from cells that are known to respond to the stimulus that triggers pApA production.

  • Affinity Purification: Incubate the biotinylated pApA with the cell lysate. Use streptavidin-coated beads to pull down the biotinylated pApA and any interacting proteins.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

Data Presentation: Putative pApA Binding Proteins

Protein IDMascot ScoreUnique PeptidesFunction
Protein X150025Unknown
Protein Y85012Adaptor Protein
Protein Z4005E3 Ubiquitin Ligase

Causality: This unbiased approach allows for the discovery of proteins that physically interact with pApA, providing a list of potential effector candidates.

Phase 3: Validation of the pApA-Effector Interaction and Downstream Signaling

The final phase involves confirming the direct interaction between pApA and the candidate effector protein and elucidating the downstream signaling events.

Experimental Protocol: Surface Plasmon Resonance (SPR) and Reporter Assays

  • Surface Plasmon Resonance (SPR): To confirm a direct interaction and measure binding affinity, immobilize the purified candidate effector protein on an SPR sensor chip and flow pApA over the surface.

  • Cell-Based Reporter Assays: Develop a reporter assay to measure the activity of a downstream transcription factor that is hypothesized to be activated by the pApA signaling pathway. For instance, if the pathway is predicted to activate NF-κB, a luciferase reporter construct driven by an NF-κB promoter can be used.

  • Knockdown/Knockout and Overexpression Studies: Use techniques like CRISPR-Cas9 or siRNA to deplete the synthesizing enzyme or the effector protein. Conversely, overexpress these components. Observe the effect on the reporter assay and other downstream markers (e.g., cytokine production).

Data Presentation: Validation of pApA-Effector Interaction and Signaling

ConditionSPR (KD, µM)NF-κB Reporter Activity (Fold Change)
Wild-type cells + StimulusN/A10.5
Enzyme Knockdown + StimulusN/A1.2
Effector Knockdown + StimulusN/A1.5
Recombinant Effector + pApA2.5N/A
Recombinant Effector + cGAMPNo BindingN/A

Causality: These experiments provide quantitative evidence of a direct interaction between pApA and its effector, and functionally link the upstream components of the pathway to a measurable downstream output.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams are presented in the DOT language for Graphviz.

Hypothetical pApA Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Stimulus Stimulus Receptor Receptor Stimulus->Receptor pApA_Synthase pApA Synthase (Candidate Enzyme) Receptor->pApA_Synthase activates pApA pApA pApA_Synthase->pApA produces ATP ATP ATP->pApA_Synthase Effector Effector Protein (Protein X) pApA->Effector binds and activates Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) Effector->Downstream_Signaling Cellular_Response Cellular Response (e.g., Cytokine Production) Downstream_Signaling->Cellular_Response Experimental Workflow for pApA Pathway Validation Phase1 Phase 1: Identify pApA Synthase Enzyme_Assay In Vitro Enzyme Assay (HPLC-MS) Phase1->Enzyme_Assay Phase2 Phase 2: Identify pApA Effector Enzyme_Assay->Phase2 AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Phase2->AP_MS Phase3 Phase 3: Validate Interaction & Signaling AP_MS->Phase3 SPR Surface Plasmon Resonance (SPR) Phase3->SPR Reporter_Assay Cell-Based Reporter Assays Phase3->Reporter_Assay Genetic_Perturbation Knockdown/Knockout & Overexpression Phase3->Genetic_Perturbation

Caption: A three-phase experimental workflow for validating the pApA signaling pathway.

Comparative Signaling Pathways cluster_pApA Hypothetical pApA Pathway cluster_cGAMP Established cGAS-STING Pathway pApA_Stimulus Stimulus pApA_Synthase pApA Synthase pApA_Stimulus->pApA_Synthase pApA_mol pApA pApA_Synthase->pApA_mol pApA_Effector Effector pApA_mol->pApA_Effector pApA_Response Response pApA_Effector->pApA_Response cGAMP_Stimulus Cytosolic DNA cGAS cGAS cGAMP_Stimulus->cGAS cGAMP_mol 2'3'-cGAMP cGAS->cGAMP_mol STING STING cGAMP_mol->STING IFN_Response Type I IFN Response STING->IFN_Response

Caption: A comparative diagram of the hypothetical pApA pathway and the cGAS-STING pathway.

Conclusion: Charting a New Territory in Signal Transduction

The validation of Adenylyl-(3'-5')-adenosine's role in a specific signaling pathway presents a formidable but rewarding challenge. By employing a systematic and logical experimental approach, grounded in the principles of scientific integrity, researchers can confidently elucidate the function of this enigmatic molecule. The comparative framework provided by the well-characterized cGAS-STING pathway serves as an invaluable guide, offering established methodologies and a conceptual blueprint for success. As our understanding of nucleotide-based second messengers continues to expand, the rigorous validation of novel players like pApA will undoubtedly open new avenues for therapeutic intervention and a deeper comprehension of cellular communication.

References

  • Adenylyl Cyclase: Structure, Function, Role in Diseases and Therapeutic Strategies. Clinical Research and Clinical Reports. [Link]

  • Enzymatic synthesis method and application of 3',5'-adenosine diphosphate (PAP).
  • Adenylyl cyclase. Proteopedia. [Link]

  • Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway. YouTube. [Link]

  • 5'-O-phosphonoadenylyl-(3'->5')-adenosine. PubChem. [Link]

  • A conformational study of adenylyl-(3',5')-adenosine and adenylyl-(2',5')-adenosine in aqueous solution by carbon-13 magnetic resonance spectroscopy. National Institutes of Health. [Link]

  • Detecting molecular interactions in live-cell single-molecule imaging with proximity-assisted photoactivation (PAPA). eLife. [Link]

  • Lactic Acid Bacteria: From Bioprocessing to Nanomedicine. MDPI. [Link]

  • 3'-Phosphoadenosine-5'-phosphosulfate. Wikipedia. [Link]

  • Detecting molecular interactions in live-cell single-molecule imaging with proximity-assisted photoactivation (PAPA). PubMed. [Link]

  • Adenylyl cyclase. Wikipedia. [Link]

  • Recent Advances in Development of Biosensors for Monitoring of Airborne Microorganisms. Preprints.org. [Link]

  • Regulation of cGAS/STING signaling and corresponding immune escape strategies of viruses. PubMed Central. [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central. [Link]

  • Feroz Papa: Saving cells from themselves. PubMed Central. [Link]

  • PAPA-1 Is a nuclear binding partner of IGFBP-2 and modulates its growth-promoting actions. Endocrine Society. [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. ResearchGate. [Link]

  • cGAS-cGAMP-STING: The three musketeers of cytosolic DNA sensing and signaling. ScienceDirect. [Link]

  • conformational study of adenylyl-(3′, 5′)-adenosine and adenylyl-(2′, 5′)-adenosine in aqueous solution by carbon-13 magnetic resonance spectroscopy. Oxford Academic. [Link]

  • Determination of parent and methylated polycyclic aromatic hydrocarbons in water samples by dispersive liquid–liquid microextraction–two dimensional gas chromatography–time-of-flight mass spectrometry. Royal Society of Chemistry. [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. Scite.ai. [Link]

  • Synthesis and template-directed polymerization of adenylyl(3'-5')adenosine cyclic 2', 3'-phosphate. PubMed. [Link]

  • Advances in cGAS-STING Signaling Pathway and Diseases. Frontiers in Immunology. [Link]

  • PAPPA Gene. GeneCards. [Link]

  • Development of a Biosensor Based on Angiotensin‐Converting Enzyme II for Severe Acute Respiratory Syndrome Coronavirus 2 Detection in Human Saliva. Frontiers. [Link]

  • Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research. [Link]

  • Rapid Determination of Oxygenated and Parent Polycyclic Aromatic Hydrocarbons in Milk Using Supercritical Fluid Chromatography-Mass Spectrometry. MDPI. [Link]

  • The cGAS-STING signaling pathway in the regulation of pulmonary infections: a systematic review. PubMed Central. [Link]

  • Proof-of-Concept Development of a Bioelectric Biosensor Using Arduino for Monitoring Dopaminergic Response in Neuroblastoma Cells. PubMed. [Link]

  • The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism. PubMed Central. [Link]

  • Sensitive and specific affinity purification-mass spectrometry assisted by PafA-mediated proximity labeling. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Adenylyl-(3'-5')-adenosine and Related Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Adenylyl-(3'-5')-adenosine. Recognizing that researchers handle a spectrum of related nucleoside and nucleotide analogs, the principles and protocols outlined here are designed to be broadly applicable, ensuring the highest standards of laboratory safety and environmental stewardship. Our approach is grounded in established best practices for chemical waste management, prioritizing safety, compliance, and scientific integrity.

Hazard Assessment and the Precautionary Principle

Given this ambiguity, we must operate under the Precautionary Principle . This core tenet of laboratory safety dictates that in the absence of definitive data, a chemical should be handled and disposed of as though it were hazardous[3]. This approach minimizes risk and ensures compliance with the most stringent potential regulations.

Key Handling Precautions Before Disposal:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust[2][4].

  • Avoid Contact: Prevent direct contact with skin and eyes[4]. In case of contact, flush the affected area thoroughly with water[5].

Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic process for managing Adenylyl-(3'-5')-adenosine waste from generation to final pickup. This procedure ensures that all waste streams are handled safely and in accordance with regulatory standards.

Step 1: Waste Segregation and Collection The cardinal rule of chemical disposal is proper segregation. Never mix Adenylyl-(3'-5')-adenosine waste with household garbage, biohazardous waste, or radioactive waste[1][6].

  • Solid Waste: Collect pure or residual solid Adenylyl-(3'-5')-adenosine in a designated hazardous waste container.

  • Aqueous Waste: Collect all solutions containing Adenylyl-(3'-5')-adenosine in a separate, compatible hazardous waste container.

  • Contaminated Labware: Disposable items like pipette tips, tubes, and gloves that are contaminated should be collected in a designated, lined container for solid hazardous waste[7]. Non-disposable glassware must be decontaminated (see Step 4).

Step 2: Container Selection and Labeling Proper containment is critical to prevent leaks and ensure safe transport.

  • Container Choice: Use sturdy, leak-proof containers that are chemically compatible with the waste. Plastic containers are often preferred[8]. Ensure the container has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled from the moment waste is first added[8]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Adenylyl-(3'-5')-adenosine" (avoid abbreviations)

    • An approximate concentration and volume

    • The date of accumulation

Step 3: Storage and Disposal All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste collection program[3][8].

  • Forbidden Disposal Methods:

    • Do NOT pour down the sink or drain. This is strictly prohibited to prevent contamination of waterways and interference with wastewater treatment facilities[9][1].

    • Do NOT dispose of in regular trash. This can endanger custodial staff and lead to environmental release[1].

    • Do NOT use evaporation as a disposal method. Volatilizing chemicals in a fume hood is not a compliant disposal technique[3][6].

  • Storage: Keep waste containers sealed at all times, except when adding waste[8]. Store them in a designated Satellite Accumulation Area within your laboratory, away from general traffic.

  • Pickup: Once the container is full or the experiment is complete, contact your institution's EH&S office to schedule a waste pickup[8].

Step 4: Decontamination & Disposal of Empty Containers An "empty" container that held Adenylyl-(3'-5')-adenosine must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple-Rinse Procedure:

    • Rinse the container thoroughly with a suitable solvent (e.g., water for aqueous solutions).

    • Pour the rinsate (the rinse liquid) into your designated aqueous hazardous waste container. This rinsate is considered hazardous waste[6][7].

    • Repeat this process two more times for a total of three rinses.

  • Final Container Disposal: After triple-rinsing, deface or remove the original chemical label to prevent confusion[3][6]. The clean, air-dried container can then be disposed of in the appropriate regular trash or glass recycling bin.

Step 5: Spill Management In the event of a spill, prioritize safety and containment.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE.

  • Contain & Absorb: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

  • Collect Waste: Carefully collect the absorbent material and contaminated debris. Place it in your solid hazardous waste container[9][2].

  • Clean Area: Clean the spill surface with an appropriate solvent and decontaminant.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps to follow when handling any waste stream potentially contaminated with Adenylyl-(3'-5')-adenosine.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation: Adenylyl-(3'-5')-adenosine waste_type Identify Waste Type start->waste_type solid_liquid Solid Chemical or Aqueous Solution waste_type->solid_liquid Bulk Material contaminated_item Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_item Used Consumables empty_container Empty Stock Container waste_type->empty_container Container collect_hw Collect in Labeled Hazardous Waste Container solid_liquid->collect_hw collect_solid_hw Collect in Labeled Solid Hazardous Waste Container contaminated_item->collect_solid_hw triple_rinse Perform Triple-Rinse Procedure empty_container->triple_rinse ehs_pickup Arrange for EH&S Pickup collect_hw->ehs_pickup collect_solid_hw->ehs_pickup collect_rinsate Collect Rinsate as Aqueous Hazardous Waste triple_rinse->collect_rinsate dispose_trash Deface Label & Dispose of Container in Regular Trash collect_rinsate->dispose_trash

Sources

Technical Guide: Safe Handling and Operational Logistics for Adenylyl-(3'-5')-adenosine (ApA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is a dinucleotide intermediate critical for cyclic nucleotide metabolism and signaling pathway research. While its GHS classification typically denotes it as a low-hazard biological intermediate, the operational risk lies in sample degradation rather than acute human toxicity.

This guide pivots from standard "hazard containment" to "integrity preservation." Your primary objective is to prevent the introduction of cutaneous ribonucleases (RNases) which will rapidly hydrolyze the phosphodiester bond of ApA, rendering the expensive reagent useless.

Risk Assessment & Hazard Profile

Human Safety Profile (GHS Classification)
  • Signal Word: Warning (Precautionary)

  • Primary Routes of Entry: Inhalation (Dust), Dermal Contact.

  • Acute Toxicity: Low. No specific target organ toxicity (STOT) reported for this specific dinucleotide, though generic nucleotide powders are treated as mechanical respiratory irritants (Category 3).

  • Chronic Toxicity: No known carcinogenic or mutagenic effects.

Experimental Risk Profile (Sample Integrity)
  • Primary Threat: Exogenous RNase Contamination.

  • Mechanism: Human skin is a potent source of RNases. A single ungloved touch or a microscopic flake of skin can introduce enough enzyme to degrade an entire aliquot of ApA.

  • Secondary Threat: Hydrolysis. The 3'-5' phosphodiester bond is susceptible to alkaline hydrolysis.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to protect the researcher from particulate irritation and the sample from biological contamination.

PPE CategoryStandard SpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Min. 0.11mm thickness). Latex is NOT recommended.Sample Integrity: Latex proteins can sometimes interfere with downstream enzymatic assays. Nitrile provides a superior barrier against skin oils containing RNases.
Eye Protection Safety Glasses with side shields (ANSI Z87.1 or EN166).Mechanical Safety: Protects against ocular irritation from airborne powder during weighing.
Respiratory N95 / FFP2 Mask (If handling outside a fume hood).Sensitization Prevention: While not toxic, inhaling nucleotide dust can cause mucous membrane irritation.
Body Protection Lab Coat (Clean, buttoned, long sleeves).Contamination Control: Prevents shedding of skin cells/lint into the sample preparation area.

Operational Workflow: Handling & Solubilization

Phase 1: Preparation (The "RNase-Free" Zone)

Before opening the vial, establish a clean zone.

  • Decontamination: Wipe down the balance and workspace with an RNase decontamination solution (e.g., RNaseZap™ or 0.1M NaOH).

  • Equilibration: Allow the lyophilized ApA vial to equilibrate to room temperature for 15 minutes before opening.

    • Why? Opening a cold vial in humid air causes condensation. Moisture introduces hydrolysis risks and causes the powder to clump, making accurate weighing impossible.

Phase 2: Weighing & Solubilization

Critical Step: Static electricity is the enemy of small-mass nucleotide weighing.

  • Static Control: Use an anti-static gun or polonium strip near the balance if working in low humidity.

  • Weighing: Use weighing paper or a static-free boat. Do not use metal spatulas directly if possible; plastic, sterile, disposable spatulas reduce cross-contamination.

  • Solvent Selection:

    • Recommended: Nuclease-free water (DEPC-treated or ultra-filtered) adjusted to pH 7.0–7.5.

    • Avoid: Unbuffered water which may become acidic (pH < 5.0) upon CO2 absorption, accelerating acid hydrolysis of the dinucleotide.

  • Dissolution: Add solvent to the vial. Vortex gently (low speed).

    • Note: ApA is generally soluble in water at >20 mg/mL.

Phase 3: Storage
  • Lyophilized: -20°C (Stable for >2 years).

  • In Solution: Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Visual Protocol: Operational Logic Flow

The following diagram illustrates the decision logic for handling ApA, distinguishing between solid-state handling (dust control) and liquid-state handling (RNase control).

ApA_Handling_Protocol Start Start: Handling Adenylyl-(3'-5')-adenosine State_Check Determine Physical State Start->State_Check Solid Solid / Lyophilized Powder State_Check->Solid If Powder Liquid Aqueous Solution Preparation State_Check->Liquid If Solubilizing Equilibrate Equilibrate to Room Temp (15 min) (Prevents Condensation) Solid->Equilibrate Static_Control Apply Anti-Static Measures (Gun/Ionizer) Equilibrate->Static_Control Weighing Weigh in Draft-Free Zone PPE: N95 + Safety Glasses Static_Control->Weighing Weighing->Liquid Dissolve Buffer_Select Select Solvent: Nuclease-Free Buffer (pH 7.0-7.5) Liquid->Buffer_Select Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Buffer_Select->Aliquot Storage Storage: -20°C or -80°C Aliquot->Storage

Figure 1: Decision matrix for handling ApA. Red nodes indicate high-risk steps for user/sample; Green nodes indicate critical chemical stability steps.

Disposal Protocols

Disposal procedures for ApA depend on whether it is "naked" or mixed with hazardous reagents.

Scenario A: Pure ApA (Solid or Solution)
  • Classification: Non-Hazardous Biological/Chemical Waste.

  • Protocol:

    • Solid waste (vials, weighing paper) can typically be discarded in standard laboratory trash, provided no acute toxins were added.

    • Liquid waste can often be flushed down the sanitary sewer with copious water (check local EHS regulations regarding COD/BOD limits, though milligram quantities are negligible).

Scenario B: ApA in Biological Media (e.g., Cell Lysates)
  • Classification: Biohazardous Waste.

  • Protocol:

    • If used in cell culture or with viral vectors, the waste must be treated as Biohazardous .

    • Autoclave or treat with 10% bleach solution for 20 minutes before disposal.

Scenario C: ApA with Chemical Additives (e.g., Trizol, Phenol)
  • Classification: Hazardous Chemical Waste.

  • Protocol:

    • DO NOT bleach waste containing guanidine salts (found in lysis buffers) as this generates cyanide gas.

    • Collect in a dedicated chemical waste container labeled with all constituents.

References

  • Spectrum Chemical. (2018).[1] Safety Data Sheet: Adenosine-5-monophosphoric acid (Related Nucleotide Structure). Retrieved from

  • Cayman Chemical. (2025).[2] Safety Data Sheet: Adenosine 5'-diphosphate.[2][3] Retrieved from

  • University of Utah. (n.d.). Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste.[4] Retrieved from

  • Roche Life Science. (2026). Precautions for Handling of RNA.[2][5][6][7][8][9] Retrieved from

  • Thermo Fisher Scientific. (n.d.).[1] Care and Handling of siRNA Oligonucleotides. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.